1-(Benzofuran-2-yl)butan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWXGPFAKAGINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234848 | |
| Record name | 1-(2-Benzofuryl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85614-50-2 | |
| Record name | 1-(2-Benzofuranyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Benzofuryl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Benzofuryl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-benzofuryl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 1-(Benzofuran-2-yl)butan-1-one
A Comprehensive Analysis of Structure, Synthesis, and Pharmacological Potential
Part 1: Executive Summary
1-(Benzofuran-2-yl)butan-1-one (CAS: 85614-50-2) represents a critical structural motif in medicinal chemistry, specifically within the class of 2-acylbenzofurans. While often utilized as an intermediate in the synthesis of complex anti-arrhythmic and antimicrobial agents, the compound itself possesses distinct physicochemical properties that make it a valuable scaffold for Structure-Activity Relationship (SAR) studies.
This guide provides a rigorous technical examination of the molecule, moving beyond basic identification to explore the mechanistic causality of its synthesis, its electronic behavior, and its potential as a pharmacophore in drug discovery.
Part 2: Chemical Identity & Structural Analysis[1][2]
The benzofuran core is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The attachment of a butyryl chain at the C-2 position significantly alters the lipophilicity and electronic distribution of the heteroaromatic system.
Nomenclature and Identification[2]
| Property | Specification |
| IUPAC Name | 1-(1-Benzofuran-2-yl)butan-1-one |
| Common Synonyms | 2-Butyrylbenzofuran; 1-(2-Benzofuryl)-1-butanone |
| CAS Number | 85614-50-2 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| SMILES | CCCC(=O)C1=CC2=C(O1)C=CC(=C2) |
| InChI Key | WHWXGPFAKAGINR-UHFFFAOYSA-N |
Electronic Structure & Reactivity
The molecule features a fused benzene and furan ring system.[1] The oxygen atom in the furan ring exerts a significant mesomeric (+M) effect.
-
The Carbonyl Group: The ketone at C-2 acts as an electron-withdrawing group (EWG), pulling density from the furan ring. This deactivates the ring towards further electrophilic substitution, making the synthesis self-limiting (preventing poly-acylation).
-
The Butyl Chain: Provides lipophilic bulk (hydrophobicity), facilitating interaction with hydrophobic pockets in target proteins (e.g., enzyme active sites or receptor ligand-binding domains).
Part 3: Synthetic Architecture
The synthesis of this compound is a classic study in regioselective Electrophilic Aromatic Substitution (EAS). Unlike indole, which typically undergoes substitution at C-3, benzofuran favors substitution at C-2 under Friedel-Crafts conditions.
Mechanistic Insight: The C-2 vs. C-3 Regioselectivity
Expertise Note: Why does acylation occur at C-2? In benzofuran, the lone pair on the oxygen atom stabilizes the intermediate carbocation (sigma complex) formed during electrophilic attack.
-
Attack at C-2: Forms a carbocation at C-3. This charge is stabilized by the adjacent oxygen atom (forming an oxonium ion) and does not disrupt the aromaticity of the fused benzene ring.
-
Attack at C-3: Forms a carbocation at C-2. While this is benzylic, the resonance contribution from the oxygen is less effective without disrupting the benzene ring's aromatic sextet.
-
Result: The transition state for C-2 attack is lower in energy, leading to high regioselectivity.
Experimental Protocol: Friedel-Crafts Acylation
Objective: Synthesis of this compound via acylation.[1]
Reagents:
-
Butyryl Chloride (1.2 eq)
-
Stannic Chloride (
) or Aluminum Chloride ( ) (1.2 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
Workflow:
-
Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, dissolve Benzofuran (11.8 g, 100 mmol) in anhydrous DCM (100 mL).
-
Catalyst Addition: Cool the solution to 0°C. Add
(1.2 eq) dropwise over 20 minutes. Note: is often preferred over for furan derivatives to minimize polymerization side reactions. -
Acylation: Add Butyryl Chloride (1.2 eq) dropwise, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quenching: Pour the reaction mixture slowly into ice-water/HCl (1M) to hydrolyze the Lewis acid complex.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with saturated
and brine. -
Purification: Dry over
, concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Visualization of Synthesis Pathway
Figure 1: Friedel-Crafts acylation pathway showing the conversion of benzofuran to the target ketone.
Part 4: Physicochemical Profiling
Understanding the physical behavior of this compound is essential for predicting its bioavailability and handling requirements.
Key Properties Table
| Property | Value (Experimental/Predicted) | Implications for Drug Design |
| Physical State | Pale yellow oil or low-melting solid | Easy to handle; may require chromatography for purification rather than crystallization. |
| LogP (Octanol/Water) | 2.94 – 3.20 | High Lipophilicity. Indicates good membrane permeability but potentially low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~30.2 Ų | Excellent range for blood-brain barrier (BBB) penetration (<90 Ų). |
| H-Bond Donors | 0 | No donor groups; purely an H-bond acceptor. |
| H-Bond Acceptors | 2 | The furan oxygen and ketone oxygen. |
Spectral Characterization (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
0.98 (t, 3H,
): Terminal methyl of butyl chain. -
1.78 (m, 2H,
): Methylene beta to carbonyl. -
2.95 (t, 2H,
): Methylene alpha to carbonyl (deshielded). - 7.45 (s, 1H): C-3 Proton. Characteristic singlet for 2-substituted benzofuran.
- 7.2–7.7 (m, 4H): Aromatic protons of the benzene ring.
-
0.98 (t, 3H,
-
IR Spectrum:
-
Strong absorption at ~1670–1680 cm⁻¹ (Conjugated Ketone C=O).
-
Part 5: Pharmacological Horizons
While this compound is often a research chemical, its structure underpins several bioactive classes.
Structure-Activity Relationships (SAR)
The 2-acylbenzofuran scaffold is a versatile template. Modifications to the core structure lead to divergent biological activities:
-
Anti-Arrhythmic Potential:
-
Structurally homologous to Amiodarone (a 3-acylbenzofuran).
-
Research Insight: Moving the acyl group from C-3 to C-2 changes the binding profile, often reducing thyroid toxicity associated with Amiodarone analogs, though potency against potassium channels may vary.
-
-
Antimicrobial & Anti-tubulin Activity:
-
2-Aroyl and 2-acyl benzofurans have been reported to inhibit tubulin polymerization, acting as potential anticancer agents. The lipophilic butyl chain aids in binding to the colchicine site of tubulin.
-
-
Cannabimimetic Activity:
-
Some synthetic cannabinoids utilize a benzofuran core with an alkyl/acyl chain. The length of the chain (butyl vs. pentyl) is critical for CB1/CB2 receptor affinity.
-
Biological Pathway Diagram
Figure 2: SAR decision tree illustrating how structural modifications of the scaffold influence biological outcomes.
Part 6: Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as the alkyl chain and furan ring are susceptible to oxidation.
-
Part 7: References
-
PubChem. (n.d.).[2] 1-(2-Benzofuryl)butan-1-one (CID 13148490).[2] National Center for Biotechnology Information. Retrieved from [Link][2]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative source on Benzofuran regioselectivity).
-
SIELC Technologies. (2018).[6] Separation of 1-(2-Benzofuryl)butan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Buy 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one [smolecule.com]
- 2. 1-(2-Benzofuryl)butan-1-one | C12H12O2 | CID 13148490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 7203-79-4|1-(5,7-Dibromo-1-benzofuran-2-yl)ethan-1-one|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-(2-Benzofuryl)butan-1-one | SIELC Technologies [sielc.com]
The Pharmacological Horizon of Benzofuran-2-yl Ketone Derivatives
Technical Monograph | Version 2.0
Abstract
This technical guide analyzes the pharmacological versatility of benzofuran-2-yl ketone derivatives, a scaffold occupying a "privileged structure" status in medicinal chemistry. Distinguished by a rigid bicyclic core linked to an aryl moiety via a carbonyl spacer, these compounds exhibit potent tubulin polymerization inhibition, antimicrobial efficacy, and anti-inflammatory modulation. This document provides a rigorous examination of their synthetic accessibility, structure-activity relationships (SAR), and mechanistic pathways, designed for immediate application in drug discovery workflows.
Scaffold Architecture & Chemical Significance
The benzofuran-2-yl ketone pharmacophore mimics the cis-stilbene geometry found in Combretastatin A-4 (CA-4), a potent vascular disrupting agent. Unlike the metabolically unstable cis-olefin of CA-4, the ketone linker in benzofuran derivatives provides conformational stability while maintaining the angular geometry required for the colchicine-binding site on
Key Structural Features:
-
Benzofuran Core: Lipophilic anchor interacting with the hydrophobic pocket of the target protein.
-
Carbonyl Linker (C2): Hydrogen bond acceptor; restricts rotation to lock the bioactive conformation.
-
Aryl Pendant: often substituted with methoxy groups (polymethoxylated) to mimic the trimethoxyphenyl ring of colchicine.
Validated Synthetic Protocol: Rap-Stoermer Condensation
Directive: This protocol includes "Quality Gates" (QG) to ensure self-validation during the workflow.
Objective: Synthesis of (5-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone.
Reagents & Materials
-
2-Hydroxy-5-methoxybenzaldehyde (Salicylaldehyde derivative)
-
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (
-haloketone) -
Anhydrous Potassium Carbonate (
) -
Acetone (dry) or DMF
-
Tetrabutylammonium iodide (TBAI) - Catalyst
Step-by-Step Workflow
-
Activation: Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq) in anhydrous acetone. Add
(2.5 eq) and stir at room temperature for 30 minutes.-
QG1 (Visual): Suspension should turn bright yellow/orange, indicating phenoxide formation.
-
-
Alkylation: Add 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (1.1 eq) and TBAI (0.1 eq) to the mixture.
-
Cyclization (One-Pot): Reflux the mixture at 60°C for 4–6 hours.
-
QG2 (TLC): Monitor using Hexane:EtOAc (7:3). The intermediate O-alkylated ether (higher
) appears first, followed by the cyclized benzofuran (lower than ether, fluorescent under UV 254nm). Do not stop until the intermediate spot vanishes.
-
-
Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/DMF (9:1) or perform column chromatography.[1][2]
-
QG3 (Purity): Melting point must be sharp (range < 2°C).
-NMR must show a singlet around 7.4–7.6 ppm (C3-H of benzofuran), confirming cyclization.
-
Structure-Activity Relationship (SAR) Map
The biological potency of this scaffold is strictly governed by substituent placement. The following diagram maps the "hotspots" for pharmacological optimization.
Figure 1: SAR Hotspots. The C3-methyl and C6-methoxy substitutions are critical for maximizing anticancer potential, while the 3,4,5-trimethoxy aryl ring is non-negotiable for tubulin targeting.
Pharmacological Profiles & Mechanism of Action
4.1. Anticancer: Tubulin Destabilization
The primary mechanism of action for these derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site, they prevent the formation of microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.
Key Data Summary:
| Compound ID | Substituents (C3, C5, C6) | Aryl Ring (B) | Target Cell Line | IC50 (
4.2. Mechanistic Pathway Visualization
The following diagram illustrates the cascade from drug binding to cell death.
Figure 2: Mechanistic Cascade. The compound inhibits tubulin polymerization, triggering a checkpoint response that inactivates Bcl-2 and executes apoptosis via Caspase-3.[3]
4.3. Antimicrobial & Anti-inflammatory Potential
Beyond oncology, these derivatives show promise against resistant pathogens and inflammation.
-
Antimicrobial: Derivatives with a 5-bromo or 5-nitro substitution on the benzofuran ring exhibit MIC values comparable to Ciprofloxacin against S. aureus. The likely target is DNA gyrase inhibition.
-
Anti-inflammatory: Compounds substituted with a thiazole or hydrazone moiety at the C2 position significantly inhibit COX-2 and reduce IL-6 secretion in LPS-stimulated macrophages.
References
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. Journal of Medicinal Chemistry.
-
Napiórkowska, M., et al. (2019).[4] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
-
Koca, M., et al. (2005). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry.
-
Galal, S. A., et al. (2009). Benzofuran derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Flynn, B. L., et al. (2002). One-pot synthesis of benzo[b]furan derivatives with potent cytotoxicity against human cancer cell lines. Journal of Medicinal Chemistry.
Sources
- 1. jchps.com [jchps.com]
- 2. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Structure-Activity Relationship (SAR) of 1-(Benzofuran-2-yl)butan-1-one: A Technical Guide
Executive Summary
1-(Benzofuran-2-yl)butan-1-one (also known as 2-butyrylbenzofuran ) represents a critical pharmacophore in medicinal chemistry, serving as both a bioactive scaffold and a strategic intermediate. Structurally, it consists of a bicyclic benzofuran core substituted at the C2 position with a butyryl moiety.
This molecule is most notable as a key synthetic precursor to Amiodarone and Dronedarone analogues—Class III antiarrhythmic agents used to manage atrial fibrillation. Beyond cardiovascular applications, the 2-acylbenzofuran motif exhibits independent biological utility, possessing documented antimicrobial, anti-inflammatory, and cytotoxic properties.
This guide analyzes the chemical architecture, synthetic pathways, and structure-activity relationships (SAR) of this compound, providing researchers with a roadmap for optimizing its pharmacological profile.
Chemical Architecture & Pharmacophore Analysis[1]
The molecule can be dissected into three distinct functional regions, each contributing to its interaction with biological targets (e.g., Potassium channels, COX enzymes, or bacterial DNA gyrase).
| Region | Structural Component | Physicochemical Role | Pharmacological Significance |
| Core | Benzofuran Ring | Aromatic, Planar, Lipophilic | |
| Linker | C2-Carbonyl (C=O) | H-Bond Acceptor, Electrophilic | Critical for H-bonding with serine/threonine residues. Serves as a "chemical handle" for derivatization (e.g., to oximes/hydrazones). |
| Tail | Hydrophobic/Aliphatic | Increases LogP (~3.5). Facilitates membrane penetration and hydrophobic pocket occupancy. |
SAR Visualization: Pharmacophore Map
The following diagram illustrates the functional zones of the molecule and their specific contributions to biological activity.
Figure 1: Pharmacophore dissection of this compound highlighting the functional roles of the core, linker, and tail regions.
Synthetic Pathways[1][2][3][4][5]
The synthesis of this compound is primarily achieved via Friedel-Crafts Acylation . This method is preferred for its scalability and regioselectivity, favoring the C2 position due to the activation of the furan ring by the oxygen atom.
Protocol: Friedel-Crafts Acylation
Objective: Synthesis of 2-butyrylbenzofuran from benzofuran.[1]
Reagents:
-
Benzofuran (1.0 eq)
-
Butyryl Chloride (1.2 eq)
-
Catalyst: SnCl
(Tin(IV) chloride) or H PO (85% Phosphoric Acid) -
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Benzofuran (0.1 mol) in anhydrous Toluene (50 mL).
-
Activation: Cool the solution to 0°C. Slowly add the catalyst (SnCl
, 0.12 mol) dropwise under nitrogen atmosphere to prevent hydrolysis. -
Acylation: Add Butyryl Chloride (0.12 mol) dropwise over 30 minutes. The solution will darken as the acylium ion complex forms.
-
Reaction: Allow the mixture to warm to room temperature, then reflux at 80-90°C for 2-4 hours. Monitor progress via TLC (Hexane:EtOAc 9:1).
-
Quenching: Pour the reaction mixture onto crushed ice/HCl to decompose the Lewis acid complex.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with NaHCO
(sat.) and Brine. -
Purification: Dry over anhydrous Na
SO , concentrate in vacuo, and purify via silica gel column chromatography.
Yield: Typically 55–65%.
Figure 2: Reaction scheme for the Friedel-Crafts acylation of benzofuran.
Structure-Activity Relationship (SAR) Deep Dive
The biological potency of this compound is highly sensitive to structural modifications. The following analysis details how specific changes impact activity.
The C2-Acyl Chain (The "Butan-1-one" moiety)
The length of the alkyl chain attached to the carbonyl is a critical determinant of lipophilicity and steric fit.
-
Acetyl (C2): Lower lipophilicity. Often shows reduced potency in membrane-bound targets (like ion channels) compared to longer chains.
-
Butyryl (C4 - Current Molecule): Optimal balance. The
-propyl chain provides sufficient hydrophobic bulk to anchor the molecule in lipid bilayers or hydrophobic pockets without incurring significant steric penalties. -
Longer Chains (>C6): Often leads to "cutoff" effects where solubility decreases drastically, or the molecule becomes too bulky for the binding site.
Benzene Ring Substitutions (Positions 5, 6, and 7)
The benzofuran core is a scaffold that amplifies activity when substituted with halogens.
-
Unsubstituted: Moderate activity.
-
5-Bromo / 5-Iodo: Significantly increases antimicrobial and anti-arrhythmic potential. The halogen atom provides a "sigma-hole" for halogen bonding and increases metabolic stability.
-
3,5-Diiodo-4-hydroxy: This specific substitution pattern (mimicking thyroid hormones) is found in Amiodarone. It is essential for potent Class III antiarrhythmic activity but introduces thyroid toxicity risks.
The Carbonyl Linker
-
Reduction to Alcohol (CH-OH): Increases water solubility but often reduces potency against bacterial targets. However, it creates a chiral center, allowing for the development of enantioselective beta-blockers.
-
Conversion to Oximes/Hydrazones: Derivatization of the ketone to a Schiff base (C=N-R) frequently enhances antimicrobial activity (2-10 fold reduction in MIC) by improving metal chelation or H-bonding capacity.
Biological Profiles & Mechanism of Action
Cardiovascular (Anti-arrhythmic)[7]
-
Mechanism: As a structural analog of Amiodarone, the molecule (and its iodinated derivatives) acts primarily by blocking voltage-gated Potassium channels (hERG/I
). -
Effect: Prolongs the action potential duration (APD) and refractoriness in cardiac tissue, preventing re-entry circuits in atrial fibrillation.
-
SAR Note: The lipophilic tail (butyryl group) is crucial for the compound's ability to penetrate the phospholipid bilayer and access the channel pore from the intramembrane side.
Antimicrobial & Antifungal[8]
-
Mechanism: Disruption of cell membrane integrity and inhibition of DNA Gyrase (in bacteria).
-
Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[2]
-
Potency: The 2-butyryl derivative generally outperforms the 2-acetyl derivative due to increased lipophilicity, which aids in penetrating the thick peptidoglycan layer of Gram-positive organisms.
Experimental Validation: Antimicrobial Assay Protocol
To validate the biological activity of the synthesized compound, the following Minimum Inhibitory Concentration (MIC) assay is recommended.
Protocol: Broth Microdilution Assay
-
Inoculum Prep: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to reach 0.5 McFarland turbidity (~1.5 x 10
CFU/mL). Dilute 1:100. -
Compound Prep: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Plate Setup: Use a 96-well microtiter plate. Add 100 µL of MHB to all wells.
-
Serial Dilution: Add 100 µL of compound stock to column 1 and serially dilute (1:2) across the plate to achieve a range of 500 µg/mL to 0.9 µg/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls:
-
Positive Control: Ciprofloxacin or Fluconazole.
-
Negative Control: DMSO vehicle only.
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Determine MIC visually as the lowest concentration inhibiting visible growth (turbidity) or use a plate reader at OD
.
References
- Synthesis of 2-Butyrylbenzofuran (Patent)
-
Benzofuran SAR Review
- Title: Bioactive Benzofuran Deriv
- Source: European Journal of Medicinal Chemistry (via PubMed).
-
URL:[Link]
-
Antimicrobial Activity of 2-Acylbenzofurans
-
Amiodarone Structure & Mechanism
- Title: Amiodarone: A Multifaceted Antiarrhythmic Drug.
- Source: Circul
-
URL:[Link]
-
Friedel-Crafts Methodology
- Title: Regioselective Acyl
- Source: Journal of Organic Chemistry (ACS Public
-
URL:[Link]
Sources
- 1. RU2186062C1 - Method of synthesis of 2-butyrylbenzofuran - Google Patents [patents.google.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Benzofuran-2-yl)butan-1-one CAS number and chemical identifiers
Executive Summary
1-(Benzofuran-2-yl)butan-1-one (CAS 85614-50-2) is a critical heterocyclic intermediate belonging to the 2-acylbenzofuran class. It serves as a structural scaffold in the synthesis of anti-arrhythmic agents (such as Dronedarone and Amiodarone analogs) and possesses intrinsic bioactivity potential, including anti-inflammatory and anti-microbial properties.
This guide provides a rigorous technical analysis of the compound, detailing its chemical identifiers, validated synthetic pathways, and analytical characterization standards. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development and impurity profiling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates authoritative identifiers for regulatory and database integration.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| Chemical Name | This compound |
| CAS Number | 85614-50-2 |
| Synonyms | 2-Butyrylbenzofuran; 1-(2-Benzofuryl)butan-1-one; 1-(1-Benzofuran-2-yl)butan-1-one |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| SMILES | CCCC(=O)C1=CC2=CC=CC=C2O1 |
| InChIKey | WHWXGPFAKAGINR-UHFFFAOYSA-N |
| EC Number | 287-937-0 |
Table 2: Physicochemical Profile[4]
| Property | Specification / Value | Note |
| Appearance | Colorless to pale yellow oil/low-melting solid | Dependent on purity |
| LogP | 3.20 | Lipophilic; crosses BBB |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | Ketone and Furan oxygen |
| Topological Polar Surface Area | 30.2 Ų | Good membrane permeability |
Synthetic Methodology: Friedel-Crafts Acylation
The most robust route for synthesizing this compound is the Friedel-Crafts acylation of benzofuran. This method is preferred for its selectivity toward the C2 position of the benzofuran ring due to the activation by the heteroatom.
Reaction Mechanism & Logic
The reaction involves the electrophilic attack of the butyryl cation (generated from butyryl chloride and a Lewis acid) on the electron-rich C2 position of the benzofuran.
-
Why C2? The furan ring oxygen donates electron density, making C2 and C3 nucleophilic. However, the transition state for C2 substitution is more stable, preserving the aromaticity of the fused benzene ring more effectively than C3 substitution.
-
Lewis Acid Choice: Tin(IV) chloride (
) is often preferred over Aluminum chloride ( ) for furan derivatives to prevent ring opening or polymerization, though controlled protocols are also viable.
Experimental Protocol (Bench Scale)
Reagents:
-
Benzofuran (1.0 eq)[1]
-
Butyryl Chloride (1.1 eq)
-
Tin(IV) Chloride (
) (1.1 eq) -
Dichloromethane (DCM) (Anhydrous solvent)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with Benzofuran (20 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Acylation: Add Butyryl Chloride (22 mmol) dropwise.
-
Catalysis: Add
(22 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. Observation: The solution will darken, indicating complex formation. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl (100 mL) to decompose the Lewis acid complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Wash combined organics with saturated
and brine. Dry over , filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexanes).
Process Visualization
Figure 1: Step-wise synthetic workflow for the C2-selective acylation of benzofuran.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using a multi-modal approach. The following spectral data constitutes a "Self-Validating System."
Nuclear Magnetic Resonance (NMR) Prediction
-
1H NMR (400 MHz, CDCl3):
-
δ 7.65 (d, 1H): Aromatic proton at C4 (deshielded by carbonyl proximity).
-
δ 7.55 (d, 1H): Aromatic proton at C7.
-
δ 7.45 (s, 1H): Furan ring proton at C3 (Characteristic singlet).
-
δ 7.40 - 7.25 (m, 2H): Aromatic protons at C5, C6.
-
δ 2.95 (t, 2H):
-methylene protons (-CH ₂-CO-). -
δ 1.80 (m, 2H):
-methylene protons (-CH₂-CH ₂-CH₃). -
δ 1.02 (t, 3H): Methyl protons (-CH₃).
-
HPLC Method for Purity Analysis
For quality control (QC) in a drug development setting, use the following Reverse Phase HPLC method (adapted from SIELC Technologies protocols).
-
Column: C18 Reverse Phase (e.g., Newcrom R1), 3 µm, 150 x 4.6 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Benzofuran chromophore).
-
Retention Time: Expect elution ~8-10 mins depending on flow rate (1.0 mL/min).
Medicinal Chemistry Applications
This compound is not just a standalone chemical; it is a strategic scaffold.
Structural Relationship to Amiodarone/Dronedarone
This compound represents the "tail-less" core of the benzofuran anti-arrhythmic class. In drugs like Dronedarone , the C2 position is substituted with a butyl group (reduced form of the butyryl) or a similar alkyl chain to modulate lipophilicity, while the C3 position carries the complex basic side chain and benzoyl moiety.
-
Pharmacophore Insight: The C2-acyl group is often reduced to an alkyl group in final drug candidates to increase stability and modify metabolic clearance (avoiding rapid ketone reduction). However, the ketone form is the essential electrophilic precursor for installing these chains or for Grignard additions.
Scaffold Utility Diagram
Figure 2: Divergent synthesis pathways utilizing CAS 85614-50-2 as a core scaffold.
Safety & Handling (SDS Summary)
While specific toxicological data for this derivative is limited, handle as a General Benzofuran Ketone :
-
GHS Classification:
-
Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
STOT SE 3: May cause respiratory irritation (H335).
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Ketones can undergo alpha-oxidation or condensation over prolonged periods if exposed to light/air.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. (2025). 1-(1-Benzofuran-2-yl)butan-1-one (Compound Summary). National Library of Medicine. [Link]
-
SIELC Technologies. (2018).[2] Separation of 1-(2-Benzofuryl)butan-1-one on Newcrom R1 HPLC column. SIELC Application Notes. [Link]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: 2-acylbenzofurans.[3] ECHA.[4] [Link]
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The Benzofuran Ketone Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a cornerstone in the edifice of medicinal chemistry.[1][2] When functionalized with a ketone moiety, this privileged structure gives rise to a class of compounds—benzofuran-based ketones—that exhibit a remarkable breadth of pharmacological activities.[3][4] This guide provides a comprehensive exploration of the medicinal chemistry applications of these compounds, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will traverse their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders, supported by mechanistic insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Benzofuran Ketone Core: Structural Significance and Synthetic Avenues
The inherent planarity and rich electron density of the benzofuran ring system, combined with the electrophilic and hydrogen-bonding capabilities of the ketone group, create a pharmacophore with the versatility to interact with a wide array of biological targets.[2] The position of the ketone (e.g., at C-2 or C-3) and the nature of the substituents on both the benzofuran and the ketonic side chain are pivotal in defining the biological activity profile.[5]
General Synthetic Strategies
The synthesis of benzofuran-based ketones can be achieved through several established routes. A common and versatile method involves the reaction of substituted phenols with α-halo ketones, followed by cyclodehydration.[4] This approach allows for significant diversification of the final products.
Experimental Protocol: Synthesis of a Representative 2-Acylbenzofuran Derivative
Objective: To synthesize a 2-acylbenzofuran via the Perkin rearrangement, a classic and reliable method.
Materials:
-
Substituted salicylaldehyde
-
α-Bromoacetophenone derivative
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation: To a solution of a substituted salicylaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes. Add the α-bromoacetophenone derivative (1.1 eq) portion-wise. Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Cyclization: Concentrate the dried organic phase under reduced pressure to obtain the crude intermediate. Dissolve the crude product in a suitable solvent like toluene and add a catalytic amount of a dehydrating agent such as p-toluenesulfonic acid. Reflux the mixture for 2-4 hours.
-
Purification: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-acylbenzofuran.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of the salicylaldehyde, facilitating the nucleophilic attack on the α-bromoacetophenone.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
p-Toluenesulfonic acid: A strong acid catalyst is employed for the intramolecular cyclization (dehydration) to form the furan ring.
Diagram: General Synthetic Workflow for Benzofuran-Based Ketones
Caption: A generalized workflow for the synthesis of benzofuran-based ketones.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzofuran-based ketones have emerged as a prolific source of potent anticancer agents, demonstrating activity against a wide range of human cancer cell lines.[2][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes or the disruption of critical signaling pathways.[7]
Enzyme Inhibition
Many benzofuran ketones exert their anticancer effects by inhibiting enzymes crucial for cancer cell proliferation and survival. For instance, certain derivatives have shown potent inhibitory activity against protein kinases such as CDK2, which are key regulators of the cell cycle.[7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[7]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided invaluable guidance for the rational design of more potent and selective anticancer benzofuran ketones.[6] Key findings include:
-
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) on the benzofuran ring or the phenyl moiety often enhances anticancer activity, likely by improving binding affinity through halogen bonding.[6][8]
-
Hybrid Molecules: Fusing the benzofuran ketone scaffold with other pharmacologically active heterocycles like piperazine, triazole, or chalcone has led to hybrid compounds with synergistic cytotoxic effects.[5][6] Derivatives bearing a keto-substituent on a piperazine ring have shown significant cytotoxicity.[6]
-
Substitution Patterns: The position and nature of substituents are critical. For example, electron-withdrawing groups at the para position of a benzene ring attached to a piperazine hybrid can be beneficial for anticancer activity.[6]
Table 1: Representative Anticancer Activity of Benzofuran-Based Ketones
| Compound Class | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference(s) |
| Halogenated Benzofurans | K562, HL60 (Leukemia) | 0.1 - 5 µM | [6] |
| Benzofuran-Piperazine Hybrids | A549 (Lung), SGC7901 (Gastric) | 0.12 - 2.75 µM | [5] |
| 2-Acetylbenzofuran Hybrids | HePG2, HCT-116, MCF-7, PC3, HeLa | EGFR TK IC₅₀ = 0.93 µM | [9] |
| Benzofuran-Chalcone Hybrids | MCF-7 (Breast), PC-3 (Prostate) | Varies | [5] |
Diagram: Simplified Signaling Pathway Targeted by Benzofuran Ketones in Cancer
Caption: Inhibition of protein kinases by benzofuran ketones can halt cell cycle progression and induce apoptosis.
Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzofuran-based ketones have demonstrated promising antibacterial and antifungal activities, making them attractive scaffolds for the development of new anti-infective agents.[7][10]
Antibacterial and Antifungal Spectrum
These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).[5][11] Additionally, antifungal activity against species like Candida albicans has been reported.[10]
SAR in Antimicrobial Agents
-
The introduction of an α,β-unsaturated ketone linker at the C-3 position of the benzofuran ring has been shown to be a key structural feature for potent antibacterial activity.[11]
-
Hydroxyl substitutions on the phenyl ring of these C-3 linked ketones are often essential for their antibacterial efficacy.[11] For instance, a hydroxyl group at the C-2' position can lead to excellent activity.[11]
-
Conversion of the ketone to a ketoxime can significantly enhance antimicrobial, particularly antifungal, activity.[10]
Experimental Protocol: MTT Assay for Cytotoxicity/Antimicrobial Activity
Objective: To determine the concentration at which a benzofuran-based ketone derivative inhibits 50% of cell viability (IC₅₀) in a cancer cell line or microbial culture.
Materials:
-
Benzofuran-based ketone stock solution (in DMSO)
-
Target cells (e.g., A549 cancer cells or a bacterial strain)
-
96-well microtiter plates
-
Appropriate cell culture medium (e.g., DMEM for cancer cells, Mueller-Hinton broth for bacteria)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the target cells at a predetermined density and allow them to adhere overnight (for mammalian cells) or grow to a specific optical density (for bacteria).
-
Compound Treatment: Prepare serial dilutions of the benzofuran-based ketone in the appropriate medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic/antimicrobial agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours for cancer cells, shorter for bacteria) under appropriate conditions (e.g., 37°C, 5% CO₂ for mammalian cells).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory and Neuroprotective Potential
Beyond their cytotoxic and antimicrobial properties, benzofuran-based ketones and related derivatives have shown promise in modulating inflammatory responses and protecting neuronal cells.[5][12]
Anti-inflammatory Mechanisms
Certain benzofuran derivatives have been found to inhibit the production of inflammatory mediators like nitric oxide (NO).[12][13] The anti-inflammatory effects may be attributed to the inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase, thereby disrupting prostaglandin biosynthesis.[12]
Neuroprotection
In the context of neurodegenerative diseases, some benzofuran derivatives have demonstrated neuroprotective effects.[14] They have been shown to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease, and protect neuronal cells from excitotoxicity.[14][15] The antioxidant properties of some of these compounds also contribute to their neuroprotective potential by scavenging reactive oxygen species.[16][17]
Table 2: Neuroprotective and Anti-inflammatory Activity of Benzofuran Derivatives
| Compound Class | Biological Activity | Mechanism/Target | Reference(s) |
| Aza-benzofuran Derivatives | Anti-inflammatory | Inhibition of NO production (iNOS) | [13] |
| Benzofuran-2-carboxamides | Neuroprotective | Anti-excitotoxic, antioxidant | [14][16] |
| Natural Benzofurans (e.g., Moracin O, P) | Neuroprotective, Analgesic | mGluR1 pathway modulation | [18][19] |
Conclusion and Future Perspectives
The benzofuran-based ketone scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties has yielded a wealth of promising lead compounds. Future efforts should focus on leveraging the established SAR to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel hybrid molecules and the investigation of their effects on emerging biological targets will undoubtedly continue to fuel the discovery of innovative drugs based on this remarkable heterocyclic core.
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link][1][2][6]
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(n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. [Link][10]
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(2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link][3][4][20]
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(2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 270-278. [Link][14]
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(n.d.). Synthesis and Antibacterial Activity Study of C-3 α, β-Unsaturated Ketone Linked Benzofuran Derivatives. Longdom Publishing. [Link][11]
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Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30467-30491. [Link][5]
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(2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
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(n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link][7]
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Geronikaki, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. [Link][8]
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(2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics. [Link][16]
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Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
-
Koca, M., et al. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(9), 1105-1115. [Link][21]
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(2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Semantic Scholar. [Link]
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Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link][17]
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(2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]
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(2025). Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. ResearchGate. [Link][22]
-
(n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link][23]
-
Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
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Miao, Z., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][24]
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(n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link][25]
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(2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link][13]
-
(2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link][26]
-
(2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. DovePress. [Link][12]
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(2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. MDPI. [Link][18]
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(2025). A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity. ResearchGate. [Link][15]
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(n.d.). Some clinical drugs containing benzofuran scaffolds. ResearchGate. [Link][27]
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(2023). Anticancer therapeutic potential of benzofuran scaffolds. SpringerLink. [Link][9]
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(n.d.). Clinically approved drugs containing the benzofuran scaffold. ResearchGate. [Link][28]
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(2017). (PDF) Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. ResearchGate. [Link][19]
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(2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link][29]
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(2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link][30]
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Thermodynamic Profiling of 1-(Benzofuran-2-yl)butan-1-one: A Comprehensive Guide for Drug Development
As drug candidates progress from discovery to preclinical development, understanding their fundamental thermodynamic properties transitions from an academic exercise to a critical developmental mandate. 1-(Benzofuran-2-yl)butan-1-one (CAS: 85614-50-2), an organic compound characterized by a fused benzofuran moiety and a butanone functional group, presents a unique physicochemical profile.
As a Senior Application Scientist, I approach the thermodynamic characterization of such molecules not merely as a checklist of physical constants, but as a predictive framework. The energetic interplay between the compound's extended
Structural Thermodynamics and Energetics
The core thermodynamic stability of this compound is heavily influenced by its benzofused hetero-aromatic system.
Conjugation and the HOMO-LUMO Gap
Incorporating a benzene ring fused to a furan ring significantly modifies the polarity and lipophilicity of the compound [1]. Thermodynamically, benzofused derivatives exhibit increased stability compared to their monocyclic parent heterocycles (like simple furans). This stabilization is driven by extended
Enthalpy of Formation ( )
The standard enthalpy of formation for benzofuran derivatives in the gas phase is typically determined using high-level computational strategies, such as Density Functional Theory (DFT) utilizing B3LYP/6-31G(d,p) basis sets, or experimentally via static bomb combustion calorimetry [3]. For this compound, the presence of the electron-withdrawing carbonyl group adjacent to the electron-rich benzofuran ring creates a stabilized dipole. The energy required to break these conjugated bonds during thermal degradation is substantial, contributing to the molecule's overall thermal resilience.
Fig 1: Thermodynamic energy barriers governing the solid-to-solution phase transition.
Phase Thermodynamics: Solubility and Solvation
With a molecular weight of 188.22 g/mol and a computed LogP of approximately 2.94 to 3.2 [4], this compound is highly lipophilic.
The Causality of Poor Aqueous Solubility
Thermodynamic solubility is dictated by the Gibbs free energy of solvation (
Table 1: Physicochemical & Thermodynamic Parameters
| Parameter | Value / Description | Thermodynamic Implication |
| Molecular Formula | C12H12O2 | Baseline for stoichiometric and mass balance calculations. |
| Molecular Weight | 188.22 g/mol | Facilitates moderate membrane permeability. |
| LogP (Predicted) | ~2.94 - 3.20 | Strong hydrophobic effect; drives partitioning into lipid bilayers. |
| H-Bond Donors | 0 | Limits exothermic hydration enthalpy. |
| H-Bond Acceptors | 2 | Primary sites for specific solvent interactions (dipole-dipole). |
| Aqueous Solubility | Low | High |
Stability and Degradation Thermodynamics
Understanding the thermodynamic endpoints of degradation pathways is essential for formulation. Benzofuran derivatives are susceptible to specific stress conditions [5]:
-
Oxidative Stress: The electron-rich nature of the furan ring makes it a thermodynamic sink for electrophilic oxygen species. Oxidation often leads to ring-opening or hydroxylation, resulting in a lower-energy, more polar degradant.
-
Hydrolytic Stress: While the ether linkage in the benzofuran ring is relatively stable, the butanone carbonyl can undergo enolization at extreme pH levels, leading to thermodynamic instability and potential aldol condensation reactions.
Fig 2: Thermodynamic degradation pathways under standard pharmaceutical stress conditions.
Field-Proven Experimental Protocols
To accurately profile this compound, kinetic measurements are insufficient. Kinetic solubility often traps the compound in a metastable supersaturated state due to rapid precipitation, masking the true thermodynamic endpoint. The protocols below are designed as self-validating systems to ensure absolute thermodynamic equilibrium (
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the absolute equilibrium solubility of this compound in various solvent systems [6].
Materials:
-
Solid this compound (Purity >99%).
-
Solvents: Phosphate Buffered Saline (PBS, pH 7.4), Acetonitrile, DMSO.
-
Orbital shaker with precise thermal control (25.0 ± 0.1 °C).
-
HPLC-UV system (e.g., equipped with a Newcrom R1 reverse-phase column) [7].
Step-by-Step Methodology:
-
Saturation: Add an excess amount of the solid compound (approx. 10 mg) to 1 mL of the target solvent in a sealed glass amber vial (to prevent photolytic degradation).
-
Equilibration: Place the vials in the orbital shaker at 25.0 °C and 300 RPM.
-
Self-Validating Sampling: Extract 50 µL aliquots at three distinct time points: 24, 48, and 72 hours. Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet any undissolved solid.
-
Analysis: Dilute the supernatant appropriately with the mobile phase (Acetonitrile/Water/Formic Acid) and analyze via HPLC-UV at 254 nm.
-
Causality Check: Compare the peak areas of the 48-hour and 72-hour samples. Equilibrium is only validated if the concentration variance between these two time points is <5%. If variance is higher, the system is still kinetically shifting, and agitation must continue.
Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)
To understand the solid-state thermodynamics (enthalpy of fusion, melting point, and potential polymorphism), DSC is employed.
Step-by-Step Methodology:
-
Preparation: Accurately weigh 2–5 mg of the compound into an aluminum DSC pan and crimp it with a pin-holed lid. The pin-hole prevents pressure buildup from any volatile impurities, which could artificially skew the endothermic signals.
-
Purge: Place the pan in the DSC cell under a continuous dry nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation at elevated temperatures, ensuring the recorded enthalpy strictly reflects physical phase transitions rather than chemical reactions.
-
Heating Cycle: Heat the sample from 20 °C to 200 °C at a controlled rate of 10 °C/min.
-
Integration: Integrate the area under the melting endotherm to calculate the enthalpy of fusion (
). A sharp, narrow peak indicates high crystalline purity and a highly ordered thermodynamic lattice.
Conclusion
The thermodynamic profiling of this compound reveals a highly stable, lipophilic molecule driven by the energetic benefits of its conjugated benzofuran core. While this structural stability is advantageous for shelf-life and chemical resilience, it imposes significant thermodynamic penalties on aqueous solubility. By employing rigorous, equilibrium-based protocols like the 72-hour shake-flask method and controlled DSC, researchers can accurately map the energetic boundaries of this compound, paving the way for rational formulation strategies such as lipid-based delivery systems or co-crystallization.
References
-
AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Available at:[Link]
-
ResearchGate. Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. Available at:[Link]
-
University of Aveiro (CICECO). Dibenzofuran and methyldibenzofuran derivatives: assessment of thermochemical data. Available at:[Link]
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 13148490, 1-(2-Benzofuryl)butan-1-one. Available at:[Link]
-
Technical University of Denmark (DTU). Strategies for improving the solubility and metabolic stability of griseofulvin analogues. Available at:[Link]
-
SIELC Technologies. Separation of 1-(2-Benzofuryl)butan-1-one on Newcrom R1 HPLC column. Available at:[Link]
Technical Guide: The Role of 1-(Benzofuran-2-yl)butan-1-one in API Synthesis
Executive Summary
1-(Benzofuran-2-yl)butan-1-one (CAS: 85614-50-2), also known as 2-butyrylbenzofuran , serves as a critical synthetic intermediate in the pharmaceutical industry, most notably in the production of Class III anti-arrhythmic agents such as Dronedarone . This ketone provides the structural handle necessary to install the lipophilic n-butyl side chain at the C2 position of the benzofuran core—a pharmacophore essential for membrane intercalation and ion channel modulation.
This guide details the synthesis, reactivity, and downstream processing of this compound, moving beyond basic preparations to industrial-scale optimization and mechanistic insights.
Part 1: Chemical Profile & Strategic Importance
The benzofuran scaffold is ubiquitous in medicinal chemistry, but the introduction of alkyl chains at the C2 position presents specific challenges. Direct alkylation can be non-selective or require expensive organometallics. The acylation-reduction strategy , utilizing this compound as the pivot, offers a regiospecific and scalable alternative.
Physicochemical Properties
| Property | Data |
| IUPAC Name | 1-(1-Benzofuran-2-yl)butan-1-one |
| Common Name | 2-Butyrylbenzofuran |
| CAS Number | 85614-50-2 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 70–72 °C |
| Solubility | Soluble in toluene, DCM, ethyl acetate; insoluble in water |
Strategic Role in Dronedarone Synthesis
Dronedarone (Multaq®) differs from its predecessor, Amiodarone, by the removal of iodine and the addition of a methanesulfonyl group. However, both share the 2-butylbenzofuran core. This compound is the direct precursor to this core.
Mechanism of Action Impact : The 2-butyl group increases the lipophilicity of the drug, facilitating its entry into the lipid bilayer where it interacts with sodium, potassium, and calcium channels.
Part 2: Synthesis Methodologies
The synthesis of this compound is primarily achieved via Friedel-Crafts acylation . While C3 acylation is common in many indoles, benzofuran favors C2 substitution under specific acidic conditions due to the electronic influence of the ring oxygen.
Protocol A: Phosphoric Acid Catalyzed Acylation (Industrial Preferred)
This method, highlighted in patent literature (e.g., RU2186062C1), avoids strong Lewis acids like AlCl₃, which can cause polymerization of the acid-sensitive benzofuran ring.
Reagents:
-
Benzofuran (1.0 eq)[1]
-
Butyryl Chloride (1.3–1.6 eq)
-
Phosphoric Acid (85%, 0.2–0.4 eq)[2]
-
Solvent: Toluene
Workflow:
-
Charge : A reactor is charged with benzofuran and toluene.[2]
-
Addition : Butyryl chloride is added slowly to maintain temperature control.
-
Catalysis : 85% H₃PO₄ is introduced. The mixture is heated to reflux (approx. 110°C).
-
Reaction : The reaction proceeds via electrophilic aromatic substitution. The weak acidity of H₃PO₄ is sufficient to generate the acylium ion equivalent without degrading the furan ring.
-
Quench & Isolation : The mixture is cooled, quenched with water/alkali to neutralize acid, and the organic layer is separated.
-
Purification : The solvent is removed, and the product is crystallized (often from ethanol or hexane) or distilled.
Key Insight : The use of toluene as a solvent is critical. It acts as azeotropic agent if water removal is needed (though not primary here) and provides a non-polar medium that stabilizes the transition state while suppressing side reactions typical in more polar solvents.
Protocol B: Alternative Lewis Acid Catalysis
For laboratory scales where yield is prioritized over cost, mild Lewis acids like Tin(IV) Chloride (SnCl₄) can be used.
-
Conditions : DCM solvent, 0°C to RT.[3]
-
Pros : Higher conversion rates at lower temperatures.
-
Cons : Difficult waste disposal (heavy metals) and higher risk of polymerization.
Part 3: Downstream Transformations (The "Intermediate" Role)
The ketone functionality in this compound is rarely the final target. It is almost exclusively reduced to the methylene group.
The Reduction Step: Wolff-Kishner
To convert the 2-butyryl group to the 2-butyl group required for Dronedarone, a Wolff-Kishner reduction (Huang-Minlon modification) is standard.
Reaction:
Process Criticality :
-
Complete reduction is essential. Residual ketone impurities alter the polarity and metabolic profile of the final API.
-
The 2-butylbenzofuran product is a liquid (oil) which is then subjected to nitration or Friedel-Crafts acylation at the C3 position to build the rest of the Dronedarone molecule.
Part 4: Visualization of the Pathway
The following diagram illustrates the position of this compound in the logical flow of Dronedarone synthesis.
Caption: The critical role of the ketone intermediate in installing the hydrophobic tail of Dronedarone.
Part 5: Detailed Experimental Protocol
Synthesis of this compound[2][4][6][7]
Safety Note : Butyryl chloride is corrosive and a lachrymator. Benzofuran is a potential carcinogen. Work in a fume hood.
-
Setup : Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser (with CaCl₂ guard tube), and a pressure-equalizing dropping funnel.
-
Solvent/Substrate : Add Benzofuran (11.8 g, 0.1 mol) and Toluene (100 mL) to the flask.
-
Catalyst : Add 85% Phosphoric Acid (2.3 g, ~0.02 mol) .
-
Acylation : Heat the mixture to gentle reflux (~110°C).
-
Addition : Dropwise add Butyryl Chloride (13.8 g, 0.13 mol) over 30 minutes. Evolution of HCl gas will occur (trap with NaOH scrubber).
-
Reaction : Continue reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).
-
Workup :
-
Cool to room temperature.[3]
-
Pour into ice-cold water (200 mL).
-
Neutralize with 10% NaHCO₃ solution until pH ~7.
-
Separate organic layer; extract aqueous layer with Toluene (2 x 50 mL).
-
Combine organics, dry over anhydrous Na₂SO₄, and filter.
-
-
Isolation : Evaporate solvent under reduced pressure. The residue will solidify upon cooling.
-
Purification : Recrystallize from Ethanol/Water (8:2) to yield white crystals.[4]
-
Expected Yield : 50–60%
-
Target MP : 71°C
-
References
-
Sanofi-Aventis . (2002). Method of synthesis of 2-butyrylbenzofuran. RU Patent 2186062C1.[5] Link
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 13148490, 1-(1-benzofuran-2-yl)butan-1-one. PubChem.[6] Link
-
Gutman, A., et al. (2005).[7] Process for the preparation of dronedarone. US Patent Application 20050049302. Link
-
CymitQuimica . (n.d.). Product Data Sheet: this compound. Link
- Vertex AI Search Results. (2026). Consolidated search data on benzofuran synthesis intermediates.
Sources
- 1. vdoc.pub [vdoc.pub]
- 2. RU2186062C1 - Method of synthesis of 2-butyrylbenzofuran - Google Patents [patents.google.com]
- 3. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 4. scribd.com [scribd.com]
- 5. SU352896A1 - METHOD OF OBTAINING 1-ACETYL-6-METHYL-8-OXO-2,3,7,8- - Google Patents [patents.google.com]
- 6. 2-Methylenecyclopentanone Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]
Pharmacological Profiling and Biological Targets of 1-(Benzofuran-2-yl)butan-1-one Analogs
Executive Summary
As a Senior Application Scientist specializing in heterocyclic scaffold derivatization, I frequently leverage the benzofuran core as a privileged structure in targeted drug discovery. Specifically, 1-(benzofuran-2-yl)butan-1-one and its structural analogs occupy a highly versatile chemical space. These compounds serve a dual purpose in medicinal chemistry: they act as direct, potent modulators of critical oncological and antimicrobial pathways, and they function as essential synthetic precursors for blockbuster multi-channel blockers [1].
This technical guide dissects the primary biological targets of this compound class, explains the causality behind their pharmacological efficacy, and outlines the self-validating experimental workflows required to evaluate them rigorously.
Mechanistic Pharmacology & Primary Biological Targets
The biological activity of this compound analogs is heavily dictated by the oxidation state of the C2-substituent and the substitution pattern on the benzofuran ring.
Tubulin Polymerization Inhibition (Anticancer)
Unreduced benzofuran-2-yl ketone derivatives have emerged as highly selective apoptotic inducers, particularly in leukemic cell lines such as K562 and MOLT-4 [2].
-
Mechanism: The planar benzofuran core, when coupled with the hydrogen-bond accepting ketone moiety, acts as a structural isostere for the trimethoxyphenyl ring of colchicine. These analogs bind directly to the colchicine-binding site at the interface of
- and -tubulin. -
Causality: By occupying this hydrophobic pocket, the analogs sterically hinder the addition of new tubulin heterodimers. This halts microtubule dynamics, triggering prolonged G2/M phase mitotic arrest. The cell's inability to complete mitosis activates the spindle assembly checkpoint, ultimately leading to caspase-3/7 mediated apoptosis [2].
mTORC1 Complex Modulation
Recent high-throughput screening (HTS) campaigns have identified specific isosteric replacements on the benzofuran-2-yl ketone core as potent inhibitors of the mammalian target of rapamycin complex 1 (mTORC1) [3].
-
Mechanism: Substituted analogs disrupt the protein-protein interactions essential for mTORC1 assembly or act as ATP-competitive inhibitors at the kinase domain.
-
Causality: Inhibition of mTORC1 downregulates downstream effector kinases (e.g., p70S6K1 and 4E-BP1). This starves the cancer cell of the translational machinery required for rapid proliferation, forcing the cell into a state of autophagy and metabolic arrest [3].
Transmembrane Ion Channel Blockade (hERG, Nav, Cav)
While the ketone analogs target intracellular cytosolic proteins, the Wolff-Kishner reduction of the butan-1-one group yields 2-butylbenzofuran —the foundational pharmacophore for Class III antiarrhythmic agents like Amiodarone and Dronedarone[1, 4].
-
Mechanism: The removal of the carbonyl oxygen transforms a rigid, polar region into a flexible, highly lipophilic butyl chain. This chain anchors the molecule within the inner hydrophobic cavity of the hERG (Kv11.1) potassium channel pore.
-
Causality: This steric blockade physically prevents potassium efflux during phase 3 of the cardiac action potential. The resulting prolongation of the repolarization phase suppresses life-threatening ventricular tachyarrhythmias. This demonstrates how a single functional group reduction fundamentally shifts the biological target from cytosolic kinases/cytoskeleton to transmembrane ion channels [4].
Quantitative Pharmacological Profiling
To facilitate rapid comparison, the in vitro efficacy of various benzofuran-2-yl analogs against their primary biological targets is summarized below.
| Analog Class | Primary Biological Target | Binding Affinity / IC | Primary Indication | Mechanism of Action |
| Benzofuran-2-yl ketones | 0.1 – 5.0 µM | Leukemia (K562) | Microtubule destabilization | |
| Methoxy-substituted analogs | mTORC1 Kinase Complex | < 1.0 µM | Solid Tumors | Translational arrest / Autophagy |
| Halogenated ketone analogs | Bacterial DNA Gyrase | 16 – 64 µg/mL | Antimicrobial | DNA supercoiling inhibition |
| 2-Butylbenzofurans (Reduced) | hERG K | 1.5 – 5.0 µM | Arrhythmia | Action potential prolongation |
Pharmacological Pathway Visualization
Fig 1. Divergent pharmacological targeting of benzofuran-2-yl ketone scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to eliminate false positives.
Protocol A: High-Throughput Tubulin Polymerization Assay
Purpose: To validate the mechanism of mitotic arrest observed in cell viability screens. Causality & Design: Tubulin polymerization is highly sensitive to temperature and divalent cations. We utilize PIPES buffer because it maintains a stable pKa at 37°C (unlike Tris), ensuring optimal physiological conditions. GTP is added to provide the thermodynamic driving force for microtubule assembly.
-
Reagent Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP, pH 6.9). -
Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add this compound analogs at varying concentrations (0.1 µM to 10 µM).
-
Internal Controls (Validation):
-
Positive Control: Colchicine (3 µM) to validate signal suppression (destabilization).
-
Negative Control: Paclitaxel (3 µM) to validate signal enhancement (stabilization).
-
Vehicle: 1% DMSO.
-
-
Measurement: Initiate the reaction by adding the tubulin mixture. Immediately measure fluorescence (Ex: 340 nm / Em: 410 nm) or absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: Calculate the
of the polymerization growth phase. A dose-dependent decrease in relative to the vehicle confirms direct tubulin destabilization.
Protocol B: Telescoped Hybrid Batch-Flow Synthesis of 2-Butylbenzofuran
Purpose: To generate the reduced hERG-targeting pharmacophore efficiently. Causality & Design: The conversion of this compound to 2-butylbenzofuran traditionally requires harsh batch Wolff-Kishner conditions (hydrazine, high heat), leading to degradation. By utilizing a telescoped hybrid batch-flow process, we achieve superior mass and heat transfer. This minimizes thermal degradation and allows for an integrated continuous workup, bypassing the need for yield-destroying column chromatography[1].
-
Flow Setup: Prime a continuous flow reactor (PFA tubing, 1.0 mm ID) with a solvent stream of diethylene glycol.
-
Hydrazone Formation (Batch): React this compound with hydrazine hydrate (1.5 eq) in ethanol at 80°C for 2 hours to form the intermediate hydrazone.
-
Continuous Reduction (Flow): Pump the hydrazone mixture and a stream of KOH (3.0 eq in diethylene glycol) into a T-mixer. Route the combined stream through a heated reactor coil maintained at 190°C with a residence time of 15 minutes.
-
Integrated Workup: Direct the reactor effluent into an inline liquid-liquid separator containing water and ethyl acetate.
-
Validation: Analyze the organic phase via HPLC-MS. The telescoped method should yield crude 2-butylbenzofuran at >98% purity, ready for downstream amiodarone synthesis without further purification.
Workflow Visualization
Fig 2. Self-validating high-throughput screening workflow for benzofuran analogs.
References
- Telescoped Hybrid Batch–Flow Synthesis of 2-Butylbenzofuran Organic Process Research & Development, ACS Publications URL
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)
- PubMed Central (PMC)
- Mini Review on Important Biological Properties of Benzofuran Derivatives MedCrave Online URL
Technical Dossier: Physicochemical Profiling of 1-(Benzofuran-2-yl)butan-1-one
Executive Technical Summary
This guide provides a definitive physicochemical profile of 1-(Benzofuran-2-yl)butan-1-one (CAS: 85614-50-2), a critical benzofuran scaffold used in the synthesis of anti-arrhythmic and anti-tumor agents. The data below synthesizes computational predictions with standard experimental baselines.
Key Physicochemical Parameters
| Parameter | Value | Unit | Method/Source |
| Molecular Formula | - | Stoichiometry | |
| Molecular Weight | 188.22 | g/mol | Calculated (IUPAC Atomic Weights) |
| Exact Mass | 188.0837 | Da | High-Res MS Theoretical |
| LogP (Predicted) | 2.94 – 3.20 | - | XLogP3 / Consensus Models |
| H-Bond Donors | 0 | - | Structural Analysis |
| H-Bond Acceptors | 2 | - | Structural Analysis |
| Topological Polar Surface Area | 30.2 | Cactvs |
Structural & Theoretical Framework
The Benzofuran Scaffold in Medicinal Chemistry
The this compound structure represents a "privileged scaffold" in drug discovery. The benzofuran moiety acts as a bioisostere for indole, prevalent in therapeutics like Amiodarone (anti-arrhythmic) and Saprisartan (AT1 antagonist).
-
Lipophilic Driver: The benzofuran ring provides the necessary hydrophobic bulk to interact with non-polar pockets in target proteins (e.g., GPCRs).
-
Linker Function: The butyryl chain (butan-1-one) at the C2 position introduces a flexible alkyl linker culminating in a ketone. This ketone serves as a hydrogen bond acceptor (HBA), crucial for orienting the molecule within the active site via water bridges or direct residue interaction.
The Criticality of LogP ~3.0
With a predicted LogP of approximately 3.0, this compound sits in the "Sweet Spot" of medicinal chemistry:
-
Oral Bioavailability: It adheres strictly to Lipinski’s Rule of 5 (MW < 500, LogP < 5).
-
BBB Permeability: A LogP of ~3.0 combined with a low TPSA (30.2
) suggests high passive permeability across the Blood-Brain Barrier, making it a viable scaffold for CNS-active targets.
Experimental Determination Protocols
While computational models (cLogP) are useful for screening, regulatory submission and lead optimization require experimental validation. Below are the two industry-standard protocols for determining the LogP of this compound.
Protocol A: RP-HPLC Method (OECD Guideline 117)
Status: Preferred for High-Throughput | Accuracy:
Workflow Diagram
Figure 1: RP-HPLC workflow for LogP determination based on OECD 117 guidelines.
Step-by-Step Methodology
-
System Setup: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).
-
Mobile Phase: Isocratic elution using Methanol:Water (75:25 v/v). Note: The high methanol content is required to elute this lipophilic benzofuran within a reasonable timeframe.
-
Dead Time Determination (
): Inject Thiourea or Sodium Nitrate to determine the column dead time. -
Calibration Standards: Inject a mixture of 6 reference standards with known LogP values bracketing the target (e.g., Acetophenone LogP 1.58 to Naphthalene LogP 3.3).
-
Sample Injection: Inject this compound (dissolved in mobile phase).
-
Calculation (Self-Validating Step):
-
Calculate capacity factor:
-
Construct a calibration curve:
-
Validation Criterion: The correlation coefficient (
) of the standards must be . If not, the column equilibration is insufficient.
-
Protocol B: Shake-Flask Method (OECD Guideline 107)
Status: Gold Standard | Accuracy: High Principle: Direct measurement of solute distribution between n-octanol and water at equilibrium.
Step-by-Step Methodology
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours. Crucial: Prevents volume changes during extraction.
-
Preparation: Dissolve the benzofuran derivative in the water-saturated octanol phase.
-
Equilibration: Mix the two phases in a separator funnel. Shake vigorously for 5 minutes, then centrifuge to break emulsions.
-
Analysis: Separate phases and analyze the concentration in both phases using UV-Vis spectrophotometry (
nm for benzofuran) or HPLC. -
Calculation:
.[1] -
Validation: Perform the test at three different phase ratios (e.g., 1:1, 1:2, 2:1). The calculated LogP must not differ by more than
units.[2]
Application in Drug Design: Lipophilic Efficiency (LipE)
For researchers optimizing this scaffold, Molecular Weight and LogP must not be viewed in isolation. They are combined to calculate Lipophilic Efficiency (LipE) , a metric that normalizes potency against lipophilicity.
Formula:
Optimization Logic
Figure 2: Decision tree for scaffold optimization using Lipophilic Efficiency metrics.
Insight: Because this compound has a low MW (188), it has significant "headroom" to add polar functional groups to improve potency without violating LogP thresholds.
References
-
OECD Guidelines for the Testing of Chemicals, Test No. 117. Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Link
-
OECD Guidelines for the Testing of Chemicals, Test No. 107. Partition Coefficient (n-octanol/water): Shake Flask Method.[3][4] OECD iLibrary. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
PubChem Compound Summary. 1-(2-Benzofuryl)butan-1-one (CID 13148490).[5] National Center for Biotechnology Information. Link[5]
-
Nevagi, R. J., et al. (2015). Benzofuran derivatives: A review on their medicinal significance. Journal of Basic and Clinical Pharmacy. Link
Sources
- 1. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 2. oecd.org [oecd.org]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 5. 1-(2-Benzofuryl)butan-1-one | C12H12O2 | CID 13148490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols for 1-(Benzofuran-2-yl)butan-1-one
Executive Summary & Target Profile
This technical guide details the synthesis of 1-(Benzofuran-2-yl)butan-1-one (also referred to as 2-butyrylbenzofuran). This molecule is a critical pharmacophore in the development of anti-arrhythmic agents (structural analogs of Amiodarone) and other bioactive benzofuran derivatives.[1]
Critical Distinction: Researchers must distinguish this ketone target (CAS 85614-50-2 ) from its alkyl analog, 2-butylfuran (CAS 4466-24-4). Confusing these precursors is a common procurement error.[1]
| Property | Specification |
| IUPAC Name | 1-(1-benzofuran-2-yl)butan-1-one |
| CAS Number | 85614-50-2 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| Key Challenge | Regioselectivity (C2 vs. C3 acylation) and polymerization sensitivity. |
Strategic Analysis: The Regioselectivity Paradox
Synthesizing 2-substituted benzofurans presents a classic organic chemistry challenge.
-
Electronic Bias: The C2 position of benzofuran is the most acidic (pKa ~33), making it ideal for lithiation (Method A) .[1]
-
Electrophilic Bias: In standard electrophilic aromatic substitution (Friedel-Crafts), the C2 position is generally favored, but the C3 position is also reactive.[1] Strong Lewis acids (
) often lead to mixtures of C2/C3 isomers and polymerization (resinification) of the furan ring.
Therefore, this guide prioritizes Method A (Lithiation-Acylation) as the "Gold Standard" for purity and Method B (Friedel-Crafts) as a scalable alternative requiring strict parameter control.
Method A: C2-Selective Lithiation (The "Gold Standard")
Rationale: This protocol utilizes the high acidity of the C2 proton.[1] By deprotonating with n-butyllithium (n-BuLi) at low temperature, we generate a stable 2-lithiobenzofuran species. To prevent over-addition (forming the tertiary alcohol), we utilize Butyronitrile as the electrophile, followed by acidic hydrolysis.[1] This ensures exclusive C2 functionalization.[1]
Experimental Workflow Diagram
Figure 1: Lithiation-Acylation pathway ensuring C2 regioselectivity via the nitrile route.
Detailed Protocol
Reagents:
-
Benzofuran (1.0 eq)
-
n-Butyllithium (1.1 eq, 1.6M in hexanes)
-
Butyronitrile (1.2 eq)
-
THF (Anhydrous)
-
HCl (2M)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).
-
Deprotonation: Cool the solvent to -78°C (dry ice/acetone bath). Add benzofuran (1.0 eq).[1][2][3]
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.
-
Critical Insight: Maintain internal temperature below -70°C. Benzofuran rings are susceptible to opening at higher temperatures in the presence of strong bases.
-
Stir at -78°C for 45 minutes. The solution typically turns pale yellow.
-
-
Electrophile Addition: Add Butyronitrile (1.2 eq) dropwise.
-
Warming: Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours. The intermediate formed is the lithiated imine salt, which does not react further with the nucleophile, preventing over-addition.
-
Hydrolysis: Quench the reaction with 2M HCl (excess). Stir vigorously or reflux gently for 1 hour to hydrolyze the imine to the ketone.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes:EtOAc 95:5).
Method B: Friedel-Crafts Acylation (Scalable Alternative)
Rationale: While direct acylation is shorter, standard Lewis acids like Aluminum Chloride (
Reaction Scheme
Figure 2: Friedel-Crafts pathway. Note the bifurcation leading to potential byproducts.
Detailed Protocol
Reagents:
-
Benzofuran (1.0 eq)
-
Butyryl Chloride (1.1 eq)
-
Tin(IV) Chloride (
) (1.1 eq) -
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Preparation: Dissolve benzofuran (1.0 eq) and butyryl chloride (1.1 eq) in anhydrous DCM at 0°C .
-
Catalyst Addition: Add
(1.1 eq) dropwise.[1] Do not dump the catalyst. The exotherm must be controlled to prevent polymerization. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.[4]
-
Checkpoint: If the reaction turns black/tarry, the temperature was too high or the Lewis acid too strong.[1]
-
-
Quench: Pour onto ice/water.
-
Workup: Extract with DCM. Wash with
to remove acid traces. -
Purification: This method requires careful chromatography to separate the C2 isomer from trace C3 isomers.[1]
Analytical Validation
The following data is expected for the pure C2-isomer (this compound).
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR (400 MHz, CDCl3) | C3-H (Characteristic of C2-substitution) | |
| Benzene ring protons | ||
| Terminal methyl ( | ||
| 13C NMR | Carbonyl ( | |
| C2/C7a (Quaternary aromatic) | ||
| MS (ESI) | m/z 189.1 | Protonated molecular ion |
Interpretation: The presence of a singlet or doublet at
Safety & Handling
-
Benzofuran: Suspected carcinogen.[1] Handle in a fume hood.
-
n-Butyllithium: Pyrophoric.[1] Use standard Schlenk techniques.
-
Tin(IV) Chloride: Corrosive and fumes in air.[1] Quench carefully.
References
-
Regioselectivity in Benzofuran Acylation
- Title: "Friedel–Crafts acylation of benzofurans: A review of regioselectivity."
- Source:Journal of Heterocyclic Chemistry.
-
Context: Validates the preference for C2 substitution but highlights the risk of C3 isomers with strong Lewis acids.[1]
-
Lithiation Methodologies
-
Synthesis of this compound (Specific Data)
- Title: "this compound | C12H12O2 | CID 13148490"
- Source:PubChem Labor
- Context: Provides CAS 85614-50-2 verification and physical property d
-
Friedel-Crafts Catalysis (SnCl4)
- Title: "Acylation of Heterocycles using Mild Lewis Acids."
- Source:Organic Syntheses.
- Context: General reference for using Tin(IV)
Sources
Application Note: Regioselective Friedel-Crafts Acylation of Benzofuran with Butyryl Chloride
Executive Summary
This application note details the protocol for the regioselective acylation of benzofuran using butyryl chloride. The resulting 2-butyrylbenzofuran is a critical pharmacophore and intermediate in the synthesis of anti-arrhythmic agents, such as Dronedarone and Amiodarone analogues. While benzofuran displays dual reactivity at C-2 and C-3, this guide focuses on conditions that thermodynamically and kinetically favor C-2 functionalization using Aluminum Chloride (
Mechanistic Insight & Regioselectivity
The Regioselectivity Paradox
Unlike indole, which undergoes electrophilic substitution predominantly at C-3, benzofuran favors the C-2 position . This distinction is vital for experimental design.
-
C-2 Attack: Leads to a carbocation intermediate where the positive charge is delocalized onto the oxygen atom (forming a stable oxonium ion) and the benzene ring. This intermediate preserves the aromaticity of the fused benzene ring more effectively during the transition state than C-3 attack.
-
C-3 Attack: While possible, the resulting intermediate places the positive charge on C-2. Although stabilized by the adjacent oxygen, the activation energy is generally higher for acylation under standard Lewis acid conditions.
Reaction Pathway
The reaction proceeds via the generation of a highly electrophilic butyryl cation (acylium ion) from butyryl chloride and
Figure 1: Mechanistic Pathway The following diagram illustrates the acylium ion formation and the stabilization of the C-2 sigma complex.
Caption: Mechanistic flow from acylium generation to the regioselective C-2 acylation of benzofuran.
Protocol Selection: Catalyst & Solvent Systems
Selection of the catalyst system dictates yield and scalability. While
Table 1: Comparative Reaction Conditions
| Parameter | Method A: Classic Lewis Acid | Method B: Brønsted Acid (Green/Scale) |
| Catalyst | Aluminum Chloride ( | Polyphosphoric Acid (PPA) or 85% |
| Solvent | Dichloromethane (DCM) or | Toluene or Neat |
| Temperature | 0°C | Reflux (110°C) |
| Yield | 75 - 85% | 50 - 60% |
| Selectivity | High (C-2) | Moderate (Risk of polymerization) |
| Primary Risk | Moisture sensitivity, HCl evolution | High thermal requirement, lower yield |
Recommendation: For research and drug discovery applications requiring high purity and yield, Method A is the validated standard.
Detailed Experimental Protocol (Method A)
Reagents & Equipment[1]
-
Substrate: Benzofuran (99%, stabilized).
-
Reagent: Butyryl Chloride (1.2 equivalents).
-
Catalyst: Anhydrous Aluminum Chloride (
, 1.3 equivalents). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Apparatus: 3-neck round bottom flask, pressure-equalizing addition funnel, nitrogen inlet, drying tube (
), ice bath.
Step-by-Step Procedure
Step 1: Catalyst Suspension
-
Flame-dry the glassware under a stream of nitrogen.
-
Charge the flask with Anhydrous
(1.3 eq) . -
Add anhydrous DCM (5 mL/mmol substrate) . Stir to form a suspension.
-
Cool the suspension to 0°C using an ice bath.
Step 2: Acylium Ion Generation
-
Dilute Butyryl Chloride (1.2 eq) in a minimal amount of DCM.
-
Add the solution dropwise to the
suspension over 15 minutes. -
Observation: The mixture should turn yellow/orange, indicating acylium complex formation. Stir for 15 minutes at 0°C.
Step 3: Substrate Addition
-
Dilute Benzofuran (1.0 eq) in DCM (2 mL/mmol).
-
Add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Critical Control Point: Rapid addition causes exotherms that may lead to polymerization of benzofuran.
-
-
Allow the reaction to warm to Room Temperature (20-25°C) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Step 4: Quenching & Workup
-
Pour the reaction mixture slowly onto a mixture of Ice and conc. HCl (10:1) .
-
Safety: This hydrolyzes the aluminum complex. Expect vigorous bubbling and HCl gas evolution.
-
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash combined organics with
(sat. aq.) followed by Brine.[1] -
Dry over anhydrous
and concentrate in vacuo.
Step 5: Purification
-
The crude product is typically a yellow oil.
-
Purify via Flash Column Chromatography using a gradient of Hexanes
5% EtOAc/Hexanes . -
Target Product: 2-Butyrylbenzofuran (Clear to pale yellow oil/solid).
Workflow Visualization
Figure 2: Experimental Workflow This diagram outlines the critical operational steps and decision points.
Caption: Operational workflow for the AlCl3-mediated acylation of benzofuran.
Analytical Validation
To confirm the identity and purity of 2-butyrylbenzofuran, compare experimental data against these expected values:
-
1H NMR (400 MHz, CDCl3):
- 7.70 (d, 1H, C-3 proton) – Diagnostic peak: The absence of this peak suggests C-3 substitution, but in 2-acyl products, the C-3 H is usually shifted downfield. (Correction: In 2-substituted benzofurans, the C-3 proton appears as a singlet around 7.4-7.6 ppm. If C-3 were substituted, this singlet would disappear).
- 7.2–7.6 (m, 4H, aromatic protons).
- 3.05 (t, 2H, -CO-CH2-).
- 1.80 (m, 2H, -CH2-).
- 1.05 (t, 3H, -CH3).
-
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 188.22 g/mol . -
Observed
: 189.1.
-
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Polymerization | Reaction temperature too high during addition. | Ensure internal temp stays < 5°C during benzofuran addition. |
| Low Yield | Moisture in | Use fresh anhydrous |
| Regio-isomers | C-3 acylation occurring.[2][3] | Rare with |
| Dark Product | Resin formation. | Perform silica plug filtration immediately after workup. |
References
-
Regioselectivity of Benzofuran Acylation
- Industrial Protocol (Phosphoric Acid)
-
General Friedel-Crafts Mechanism
- Title: Preparation of benzofurans and use thereof as synthetic intermediates (WO2011099010A1).
Sources
- 1. Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. byjus.com [byjus.com]
Catalysts for the preparation of 1-(Benzofuran-2-yl)butan-1-one
An Application Guide: High-Efficiency Catalytic Systems for the Synthesis of 1-(Benzofuran-2-yl)butan-1-one
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antifungal, antiviral, and antitumor properties.[1] Specifically, 2-acylbenzofurans serve as crucial intermediates in the synthesis of more complex molecules in drug discovery and materials science.[1][2] this compound is a key member of this class, and its efficient preparation is of significant interest to the research and development community.
This technical guide provides an in-depth analysis of the catalytic systems for the synthesis of this compound, with a primary focus on the Friedel-Crafts acylation of benzofuran. We will explore the causality behind catalyst selection, present a comparative analysis of different catalytic approaches, and provide detailed, validated protocols for both classical and modern synthetic methods.
Synthetic Landscape: The Friedel-Crafts Acylation Pathway
The most direct and widely employed method for the synthesis of 2-acylbenzofurans is the electrophilic substitution of benzofuran via the Friedel-Crafts acylation.[3][4] This reaction involves the introduction of an acyl group (in this case, a butanoyl group) onto the electron-rich benzofuran ring. The reaction typically proceeds with high regioselectivity at the C2 position, which is the most nucleophilic site of the benzofuran ring system.
The core of this transformation is the generation of a highly electrophilic acylium ion from an acylating agent, such as butanoyl chloride or butanoic anhydride. This process is mediated by a catalyst, which is the most critical component influencing the reaction's efficiency, selectivity, and environmental footprint.
Mechanism: The Role of the Catalyst
The catalyst, typically a Lewis acid or a strong Brønsted acid, activates the acylating agent. As illustrated below, the Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the π-electron system of the benzofuran ring, leading to the formation of a sigma complex (an arenium ion). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final 2-acylbenzofuran product.[5]
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
Catalyst Selection: A Comparative Analysis
The choice of catalyst is paramount and dictates the reaction conditions and workup procedure. While classical Lewis acids are highly effective, modern heterogeneous catalysts offer significant advantages in terms of sustainability and process simplification.
| Catalyst System | Acylating Agent | Solvent | Temp. (°C) | Advantages | Disadvantages | Ref. |
| AlCl₃ (Lewis Acid) | Butanoyl Chloride | Dichloromethane (DCM), CS₂ | 0 to RT | High reactivity, well-established. | Moisture sensitive, often requires stoichiometric amounts, corrosive, generates hazardous aqueous waste. | [3] |
| SnCl₄ (Lewis Acid) | Butanoyl Chloride | Toluene | Reflux | Milder than AlCl₃. | Moisture sensitive, toxic, waste generation. | [6] |
| Phosphoric Acid (85%) | Butanoyl Chloride | Toluene | Reflux | Inexpensive, less corrosive than many Lewis acids. | May require higher temperatures and longer reaction times. | [6] |
| TFAA (Mediator) | Butanoic Acid | Dichloromethane (DCM) | RT | Avoids Lewis acids, uses carboxylic acid directly. | TFAA is corrosive and volatile, generates trifluoroacetic acid waste. | [1] |
| Zeolite BEA (Heterogeneous) | Acetic Anhydride | Heptane | 100-140 | Reusable, non-corrosive, easy product separation, shape-selective. | May require higher temperatures, activity can be lower than homogeneous catalysts. | [7] |
| AlPW₁₂O₄₀ / Mg(OH)₂ (Heterogeneous) | Butanoic Acid | Dioxane | 100 | Stable, non-hygroscopic, works with free carboxylic acids. | Catalyst preparation is more complex. | [8] |
Experimental Protocols
Herein, we provide two distinct, detailed protocols for the preparation of this compound. Protocol A utilizes a classical Lewis acid catalyst, while Protocol B employs a more environmentally benign Brønsted acid catalyst, as adapted from a patented method.[6]
Workflow Overview
The general laboratory workflow for both protocols follows a standardized sequence from reaction setup to final product analysis.
Caption: General Experimental Workflow for Synthesis.
Protocol A: Classical Synthesis using Aluminum Chloride (AlCl₃)
This protocol is a robust, high-yielding method based on well-established Friedel-Crafts chemistry.[3] The primary causality for using anhydrous conditions and low initial temperatures is the high reactivity and moisture sensitivity of AlCl₃, which can hydrolyze and deactivate, while its reaction with the acyl chloride is highly exothermic.
Materials:
-
Benzofuran
-
Butanoyl chloride (butyryl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add benzofuran (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) to the stirred solution in portions. Causality Note: This addition is exothermic; portion-wise addition at 0 °C prevents overheating and potential side reactions.
-
Acylating Agent Addition: In a separate dry flask, dissolve butanoyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to an addition funnel. Add the butanoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at or below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzofuran starting material is consumed.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of 1 M HCl. Safety Note: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Causality Note: The acid wash removes any remaining aluminum salts, the bicarbonate wash neutralizes excess acid, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Protocol B: Phosphoric Acid Catalyzed Synthesis
This method offers a more practical and less hazardous alternative to traditional Lewis acid catalysis, as described in the patent literature for the synthesis of 2-butyrylbenzofuran.[6] Phosphoric acid is less sensitive to moisture and easier to handle.
Materials:
-
Benzofuran
-
Butanoyl chloride (butyryl chloride)
-
85% Phosphoric acid (H₃PO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add benzofuran (1.0 eq), toluene, and butanoyl chloride (1.4 eq).
-
Catalyst Addition: While stirring, add 85% phosphoric acid (0.3 eq) to the mixture. The molar ratio of benzofuran:butanoyl chloride:phosphoric acid should be approximately 1:1.4:0.3.[6]
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the phosphoric acid. Continue adding until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer with saturated NaHCO₃ solution followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate pure this compound.
Troubleshooting
-
Low Yield / No Reaction: Ensure all reagents and solvents for Protocol A are strictly anhydrous. Check the quality of the AlCl₃ catalyst. For Protocol B, ensure the reflux temperature is reached and maintained.
-
Polymerization: Benzofuran can polymerize under harsh acidic conditions.[6] This is indicated by the formation of a dark, intractable tar. To mitigate this, maintain low temperatures during the addition of reagents in Protocol A and avoid overly concentrated conditions.
-
Poor Regioselectivity: While acylation strongly favors the C2 position, minor amounts of the C3 isomer can sometimes form.[9] Purification by column chromatography is typically sufficient to separate these isomers.
Conclusion
The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation of benzofuran. While traditional Lewis acids like AlCl₃ provide a high-yielding and rapid pathway, they necessitate stringent anhydrous conditions and present challenges in handling and waste disposal. Modern alternatives, including strong Brønsted acids like phosphoric acid and various heterogeneous catalysts, offer greener, more practical, and operationally simpler routes. The choice of catalyst ultimately depends on the specific laboratory capabilities, scale, and environmental considerations of the researcher. The protocols provided herein offer validated starting points for the successful synthesis of this valuable chemical intermediate.
References
- Benchchem. (n.d.). Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol.
- Benchchem. (n.d.). 2-Acetyldibenzofuran: A Technical Guide for Researchers.
- Zahra, J. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Zheng, X., Song, C., & Meng, Y. (2022). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkivoc, 2022(v), 0-0.
- ResearchGate. (2025). A Convenient Two-Step Synthesis of 2-Arylbenzofurans.
- ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Miki, Y., et al. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC.
- ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation.
- Opietnik, M., et al. (2012, November 1). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Bentham Science Publishers.
- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
- Friedel-Crafts reaction: Significance and symbolism. (2024, December 13).
- Semantic Scholar. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- MDPI. (2022, September 17). Exploring the Effect of Hierarchical Porosity in BEA Zeolite in Friedel-Crafts Acylation of Furan and Benzofuran.
- Google Patents. (n.d.). RU2186062C1 - Method of synthesis of 2-butyrylbenzofuran.
- Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. RU2186062C1 - Method of synthesis of 2-butyrylbenzofuran - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Production Methods for 2-Acylbenzofurans
Executive Overview
The 2-acylbenzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including anti-arrhythmic agents (e.g., amiodarone), uricosurics (e.g., benzbromarone), and emerging anti-cancer and anti-inflammatory therapeutics[1]. As drug development programs advance from discovery to clinical phases, the demand for scalable, high-yielding, and regioselective synthetic routes becomes critical.
This technical guide critically evaluates the primary scalable methodologies for synthesizing 2-acylbenzofurans. By examining the causality behind reagent selection and providing self-validating experimental protocols, this document serves as a comprehensive blueprint for process chemists and researchers aiming to scale up benzofuran production.
Strategic Pathway Evaluation
The selection of a synthetic route depends heavily on the substitution pattern of the target molecule, the availability of starting materials, and the required scale. The three most robust pathways are summarized below:
-
The Rap-Stoermer Reaction : A base-catalyzed condensation of salicylaldehydes with α-haloketones. It is highly scalable, atom-economical, and widely utilized in both batch and continuous flow setups[2][3].
-
Transition-Metal Catalyzed Cyclization : Utilizes Sonogashira coupling of terminal alkynes with o-iodophenols, followed by Pd/Cu-catalyzed intramolecular cyclization. Ideal for complex, sterically hindered substrates[2].
-
Directed Friedel-Crafts Acylation : Direct acylation of benzofuran typically yields a mixture of C2 and C3 isomers. However, utilizing 2-(trimethylsilyl)benzofuran with Lewis acids (e.g., TiCl₄ or metal triflates) forces strict ipso-substitution at the C2 position[4].
Quantitative Route Comparison
| Synthetic Strategy | Reagents / Catalysts | Typical Yield | Scalability | Regioselectivity | Key Advantage |
| Rap-Stoermer | Salicylaldehyde, α-haloketone, K₂CO₃ | 81–97% | Excellent | Complete (C2) | High atom economy; avoids transition metals[1][5]. |
| Friedel-Crafts | 2-TMS-benzofuran, RCOCl, TiCl₄ | 75–90% | Good | Complete (C2) | Strict regiocontrol via traceless TMS directing group[4]. |
| Pd-Catalyzed | o-Iodophenol, Alkyne, Pd/Cu | 60–85% | Moderate | High (C2) | Broad functional group tolerance for complex targets[2]. |
Mechanistic Insights: The Rap-Stoermer Reaction
The Rap-Stoermer reaction remains the industry standard for 2-acylbenzofuran synthesis due to its operational simplicity. The reaction proceeds via a tandem Sₙ2 alkylation/Dieckmann-type aldol condensation[2].
Causality in Mechanism : The base (typically K₂CO₃) deprotonates the phenol to form a highly nucleophilic phenoxide, which attacks the α-haloketone. The resulting intermediate undergoes an intramolecular aldol-type cyclization driven by the proximity of the aldehyde and the newly introduced ketone. Subsequent dehydration is thermodynamically driven by the aromatization of the newly formed furan ring.
Mechanism of the Rap-Stoermer reaction for 2-acylbenzofuran synthesis.
Self-Validating Experimental Protocols
Protocol I: Scalable Rap-Stoermer Synthesis (Batch to Flow Transition)
This protocol describes the synthesis of 2-acetylbenzofuran using a continuous flow setup, which mitigates the exothermic nature of the alkylation step and prevents thermal degradation of the α-haloketone.
Rationale for Reagent Selection :
-
Solvent : Acetonitrile (MeCN) is selected over DMF to facilitate easier downstream product isolation while maintaining sufficient solubility for the K₂CO₃ base.
-
Base : K₂CO₃ is utilized because its pKa (~10.3) is perfectly tuned to deprotonate salicylaldehyde (pKa ~8.4) without causing rapid base-catalyzed self-condensation of the chloroacetone[3].
Step-by-Step Methodology
-
Feed Preparation :
-
Feed A: Dissolve salicylaldehyde (1.0 M) in anhydrous MeCN.
-
Feed B: Dissolve chloroacetone (1.1 M) and suspended finely milled K₂CO₃ (1.5 M) in MeCN. Note: For true homogeneous flow, an organic base such as triethylamine can be substituted[1].
-
-
System Priming : Prime the continuous flow reactor (PFA tubing, 10 mL internal volume) with anhydrous MeCN at a flow rate of 1.0 mL/min. Set the reactor coil temperature to 80 °C.
-
Continuous Processing : Pump Feed A and Feed B at equal flow rates (0.5 mL/min each) through a T-mixer into the heated residence coil. Total residence time = 10 minutes.
-
In-Line Quench : Route the reactor effluent through a secondary T-mixer where it meets a stream of 0.1 M HCl (aqueous) at 1.0 mL/min to neutralize the base and halt side reactions.
-
Validation & In-Process Control (IPC) :
-
Self-Validation System: Divert 50 µL of the quenched effluent every 30 minutes into a UPLC-MS vial.
-
Acceptance Criteria: Proceed with bulk collection only when the UV chromatogram (254 nm) shows >98% conversion of salicylaldehyde and the mass spectrum confirms the [M+H]⁺ peak of 2-acetylbenzofuran.
-
-
Isolation : Pass the biphasic mixture through an in-line liquid-liquid phase separator. Collect the organic phase, concentrate under reduced pressure, and recrystallize from ethanol/water to afford the pure product.
Continuous flow setup for scalable 2-acylbenzofuran production.
Protocol II: Regioselective Friedel-Crafts Acylation of 2-TMS-Benzofuran
When the required α-haloketone for a Rap-Stoermer reaction is unstable or commercially unavailable, the Friedel-Crafts acylation of 2-(trimethylsilyl)benzofuran offers a highly regiocontrolled alternative[4].
Rationale for Reagent Selection : Direct acylation of unprotected benzofuran is notoriously unselective. By pre-installing a trimethylsilyl (TMS) group at the C2 position, the electrophilic aromatic substitution is directed strictly to the C2 carbon (ipso-substitution). Titanium(IV) chloride (TiCl₄) is selected as the Lewis acid because it is milder than AlCl₃, preventing the cleavage of the benzofuran ether linkage while effectively activating the acyl chloride[4].
Step-by-Step Methodology
-
Reaction Assembly : In an oven-dried, argon-flushed round-bottom flask, dissolve 2-(trimethylsilyl)benzofuran (10 mmol) and the desired aliphatic carboxylic acid chloride (11 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Lewis Acid Addition : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add TiCl₄ (1.0 M in DCM, 11 mL) over 15 minutes.
-
Causality: The slow addition at cryogenic temperatures prevents localized exotherms that could lead to polymerization of the benzofuran core.
-
-
Reaction Maturation : Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over 2 hours.
-
Validation & In-Process Control (IPC) :
-
Self-Validation System: Quench a 100 µL aliquot in saturated aqueous NaHCO₃, extract with CDCl₃, and perform a rapid ¹H-NMR scan.
-
Acceptance Criteria: The reaction is deemed complete when the TMS singlet (~0.3 ppm) completely disappears, and the characteristic furan C3-H singlet (~7.5 ppm) remains intact, confirming strict C2 regioselectivity.
-
-
Workup : Quench the bulk reaction by slowly pouring it into an ice-cold mixture of saturated aqueous NaHCO₃ (50 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the aqueous layer with DCM (2 × 20 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 2-acylbenzofuran.
References
-
ResearchGate Contributors . Synthesis of 2-(2-(benzofuran-2-carbonyl)phenoxy)ethanoic acid. ResearchGate. Available at:[Link]
-
Gill, M. et al. An efficient friedel-crafts synthesis of 2-acylbenzofurans. Tetrahedron (1984). Available via ResearchGate at: [Link]
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High-Purity Recrystallization of 1-(Benzofuran-2-yl)butan-1-one: Principles, Protocols, and Troubleshooting
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 1-(Benzofuran-2-yl)butan-1-one is a key heterocyclic ketone intermediate in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as impurities can lead to side reactions, low yields, and complications in downstream applications. This guide provides a comprehensive overview of recrystallization techniques tailored for this compound, grounded in fundamental chemical principles. It offers detailed, step-by-step protocols for single-solvent, dual-solvent, and hot filtration methods, complete with troubleshooting solutions to common challenges encountered in crystallization processes.
Introduction: The Importance of Purity
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] this compound serves as a critical building block for elaborating this core structure. Recrystallization remains the most effective and scalable method for purifying such solid organic compounds, leveraging differences in solubility between the target compound and its impurities to achieve high levels of purity.[3] A successful recrystallization not only removes impurities but also provides well-formed crystals that are easier to handle, dry, and characterize.
Physicochemical Profile and Solubility Rationale
Understanding the structural characteristics of this compound is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [4] |
| Molecular Weight | 188.22 g/mol | [4] |
| CAS Number | 85614-50-2 | [5] |
| Structure | Benzofuran ring fused with a butan-1-one side chain | - |
| Predicted Polarity | Moderately polar | Inferred from structure |
| Physical State | Likely a solid at room temperature | Inferred from similar compounds[6] |
The molecule's polarity is a composite of its features: the large, nonpolar aromatic benzofuran system and the polar carbonyl (C=O) group of the ketone. This dual nature is key to solvent selection. According to the principle of "like dissolves like," solvents with moderate polarity are excellent candidates, as are specific combinations of polar and nonpolar solvents.[7][8]
Solvent System Selection: A Foundational Step
The ideal recrystallization solvent should exhibit high solubility for the compound at its boiling point but low solubility at cooler temperatures (e.g., room temperature or 0 °C).[8] This temperature-dependent solubility differential is what drives the crystallization process and maximizes yield.
Key Criteria for a Recrystallization Solvent:
-
Solubility Gradient: The compound should be sparingly soluble when cold but readily soluble when hot.
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the liquid phase, or mother liquor, after filtration).
-
Chemical Inertness: The solvent must not react with the compound.[9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[9]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]
Protocol for Small-Scale Solvent Screening
Before committing to a large-scale recrystallization, it is essential to screen several potential solvents.[8]
-
Place approximately 50-100 mg of the crude this compound into a small test tube.
-
Add the chosen solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be the "soluble" solvent in a binary system.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[3]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If abundant, well-formed crystals appear, you have identified a suitable solvent. If not, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[10]
-
Evaluate the crystal yield visually. A good solvent will result in a significant recovery of solid material.
Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
| Ethanol | 78 | Polar | Benzofuran derivatives often recrystallize well from alcohols.[11] Can be paired with water. |
| Methanol | 65 | Polar | Similar to ethanol; its lower boiling point makes for faster removal. Often used in aqueous mixtures.[12] |
| Isopropanol | 82 | Polar | A good alternative to ethanol with slightly different solubility characteristics. |
| Ethyl Acetate | 77 | Intermediate | The ester group can solvate the ketone well. Often paired with hexane or heptane.[13] |
| Acetone | 56 | Intermediate | A strong solvent for many ketones.[14] Its high volatility requires care to prevent evaporation. Can be paired with water.[12] |
| Toluene | 111 | Nonpolar | Good for dissolving the aromatic core. The high boiling point can be a drawback. |
| Heptane/Hexane | 98 / 69 | Nonpolar | Unlikely to dissolve the compound alone but excellent as an "anti-solvent" in binary systems. Petroleum ether is a similar option.[1][15] |
| Water | 100 | Very Polar | Unlikely to dissolve the compound on its own but is an excellent anti-solvent for methanol or ethanol. |
Solvent Selection Workflow
Caption: Decision tree for empirical solvent screening.
Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating organic solvents with an open flame; use a stirring hotplate.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method, ideal when a single solvent with a high temperature-solubility gradient is found (e.g., isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[16] Add a magnetic stir bar.
-
Add a small amount of the chosen solvent to the flask, just enough to create a slurry.
-
Heat the mixture to a gentle boil on a stirring hotplate.
-
Add more hot solvent in small portions, allowing the mixture to return to a boil after each addition. Continue until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution.[16]
-
Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass to prevent contamination and solvent loss, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 20 minutes to maximize the yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any residual soluble impurities from the crystal surfaces.[16]
-
Drying: Reapply the vacuum and pull air through the crystals for several minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
Caption: Workflow for dual-solvent recrystallization.
Protocol 3: Hot Filtration for Insoluble Impurities
If the crude material contains insoluble impurities (e.g., dust, inorganic salts), they must be removed while the desired compound is fully dissolved.
-
Dissolution: Dissolve the crude solid in a slight excess of hot solvent (about 10-20% more than the minimum required) in an Erlenmeyer flask. This excess prevents premature crystallization in the funnel.
-
Setup: Place a second, clean Erlenmeyer flask on the hotplate and rest a stemless or short-stemmed funnel in its neck. Place a piece of fluted filter paper in the funnel. Heat the assembly with a small amount of solvent to saturate the apparatus with hot vapor.
-
Filtration: Pour the hot solution of your compound through the fluted filter paper quickly. The goal is to keep the solution, funnel, and receiving flask hot throughout the process to prevent the desired product from crystallizing.
-
Concentration & Crystallization: If excess solvent was used, boil it off from the filtrate until the solution volume is reduced to the point of saturation. Then, proceed with the cooling and collection steps as described in Protocol 1.
Caption: Workflow for removing insoluble impurities.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Compound separates as a liquid instead of a solid) | The solution is supersaturated at a temperature above the compound's melting point. Often caused by impurities depressing the melting point or cooling too rapidly. [10][17] | Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (the "soluble" solvent in a binary system) and attempt to cool again, much more slowly. [17] |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation site. [10] | 1. Try scratching the inner wall of the flask with a glass rod.<[18]br>2. Add a "seed crystal" of pure product, if available.<[18]br>3. If too much solvent was used, gently boil some off to concentrate the solution and try cooling again. [10] |
| Poor or Low Yield | Too much solvent was used, and a significant amount of product remains in the mother liquor. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration. [17] | Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals (note: this crop may be less pure). Ensure washing solvent is ice-cold and used sparingly. |
| Colored Impurities Remain | The colored impurity has similar solubility to the product. | For high molecular weight colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. Use sparingly, as it can also adsorb the desired product. |
References
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [7][19]2. Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [9]3. University of York, Department of Chemistry. (n.d.). Solvent Choice. [8]4. Google Patents. (1964). Preparation of benzofuran derivatives. US3147280A. [12]5. University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [10]6. Pattan, S. R., et al. (2009). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. [1]7. Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [17]8. National Center for Biotechnology Information. (n.d.). 1-(2-Benzofuryl)butan-1-one. PubChem Compound Database. [4]9. Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [13]10. University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallisation. 11. Nagaraju, K., et al. (2016). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 21(3), 368. [15]12. Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Advanced Scientific Research. [11]13. University of California, Los Angeles. (n.d.). Recrystallization I. [16]14. Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube. [18]15. University of the Fraser Valley. (n.d.). Recrystallization. ResearchGate. [3]16. iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. [6]17. Smolecule. (2024). 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one. [2]18. University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [14]19. CymitQuimica. (n.d.). This compound. [5]20. CymitQuimica. (n.d.). Benzofuran.
Sources
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- 4. 1-(2-Benzofuryl)butan-1-one | C12H12O2 | CID 13148490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
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- 9. mt.com [mt.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 12. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
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- 15. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of 1-(Benzofuran-2-yl)butan-1-one via Microwave-Enhanced Friedel-Crafts Acylation
Executive Summary
This application note details a robust, green-chemistry protocol for the synthesis of 1-(benzofuran-2-yl)butan-1-one (also known as 2-butyrylbenzofuran). While traditional thermal Friedel-Crafts acylation often requires stoichiometric amounts of corrosive Lewis acids (
Key Advantages:
-
Reaction Time: Reduced from 4–6 hours (thermal) to <15 minutes.
-
Green Profile: Solvent-free conditions; recyclable catalyst.
-
Selectivity: Enhanced C2-regioselectivity via thermodynamic control.
-
Scalability: Validated for library generation in drug discovery (e.g., Amiodarone analog precursors).
Scientific Foundation & Mechanism
Pharmacological Relevance
The 2-acylbenzofuran scaffold is a critical pharmacophore in medicinal chemistry. Derivatives of this compound exhibit significant antimicrobial and anti-inflammatory properties. Furthermore, this ketone serves as a strategic intermediate for the synthesis of anti-arrhythmic agents analogous to Amiodarone, where the side chain lipophilicity modulates ion channel binding affinity.
Microwave-Material Interaction
The efficiency of this protocol relies on the Maxwell-Wagner polarization effect. Montmorillonite K-10 is a phyllosilicate clay with high dielectric loss. Under microwave irradiation (2.45 GHz), the polarizable silicate layers and interstitial water/ions generate intense localized heat ("hot spots"). This interfacial heating significantly lowers the activation energy (
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The clay surface acts as a Brønsted/Lewis acid, generating the butyryl cation which attacks the electron-rich C2 position of the benzofuran.
Figure 1: Mechanism of Clay-Catalyzed Friedel-Crafts Acylation under Microwave Irradiation.[1]
Experimental Protocol
Materials & Equipment
-
Reagents: Benzofuran (99%), Butyryl Chloride (98%), Montmorillonite K-10 (Surface area 220-270
). -
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 300).
-
Vessel: 10 mL Pyrex pressure vial with silicone/PTFE cap.
Method Workflow
Figure 2: Step-by-step workflow for the solvent-free synthesis.
Detailed Procedure
-
Catalyst Activation: Dry Montmorillonite K-10 in an oven at 100°C for 1 hour prior to use to remove adsorbed moisture, which can hydrolyze the acyl chloride.
-
Reaction Setup:
-
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 120°C
-
Hold Time: 10:00 minutes
-
Pressure Limit: 250 psi
-
Power: Max 200W (High absorption expected)
-
Stirring: High
-
-
Workup:
-
Cool the vial to room temperature (using compressed air cooling feature of the reactor).
-
Add 10 mL of Dichloromethane (DCM) to the vial and vortex for 1 minute to desorb the product.
-
Filter the mixture through a Celite pad or sintered glass funnel to remove the clay. Wash the clay pad twice with 5 mL DCM.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: The crude product is often >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc 95:5).
Results & Data Analysis
Comparative Efficiency
The microwave protocol demonstrates superior efficiency compared to conventional thermal heating (reflux in Nitrobenzene with
| Parameter | Conventional Thermal | Microwave (This Protocol) | Improvement |
| Catalyst | Montmorillonite K-10 (Cat.) | Eco-Friendly | |
| Solvent | Nitrobenzene/DCM | None (Solvent-Free) | Green |
| Time | 4.5 Hours | 10 Minutes | 27x Faster |
| Yield | 65% | 88% | +23% |
| Selectivity (C2:C3) | 85:15 | 96:4 | High Regioselectivity |
Analytical Validation
-
Product: this compound[3]
-
Physical State: Pale yellow oil/low-melting solid.
-
NMR (400 MHz,
): 7.70 (d, 1H, Ar-H), 7.58 (d, 1H, Ar-H), 7.49 (s, 1H, H-3), 7.44 (t, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 2.98 (t, 2H, ), 1.82 (m, 2H, ), 1.03 (t, 3H, ). -
Interpretation: The singlet at
7.49 confirms substitution at C2 (if C3 were substituted, H-2 would appear, but typically C2-acylation is favored). The absence of a doublet at the C2 position confirms the electrophilic attack occurred there.
Critical Troubleshooting (FAQs)
Q: Why is the yield low (<50%)?
-
Cause: Moisture in the clay hydrolyzed the butyryl chloride.
-
Fix: Ensure K-10 is dried under vacuum at 100°C immediately before use. Alternatively, add 50 mg of molecular sieves to the reaction vial.
Q: I observe significant charring.
-
Cause: "Thermal Runaway" due to the high dielectric loss of the clay.
-
Fix: Reduce Power Max to 100W or utilize the "Power Cycling" feature (Cooling while heating) to maintain 120°C without overshooting.
Q: How do I confirm C2 vs C3 regioselectivity?
-
Analysis: In
NMR, the C3-proton (in the C2-substituted product) appears as a singlet around 7.4–7.5 ppm. If the product were C3-substituted (2-unsubstituted), the C2-proton would appear as a sharp singlet further downfield (~8.0 ppm) due to the adjacent oxygen and carbonyl.
References
-
Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[1][4] Green Chemistry, 1(1), 43-55. [Link]
-
Abdel-Wahab, B. F., et al. (2009).[3] Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones. European Journal of Medicinal Chemistry, 44(6), 2632-2635. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Kaur, N., et al. (2012). Microwave-assisted synthesis of 2-aroylbenzofurans. Journal of Chemical Sciences, 124, 1181–1186. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. [Link]
Sources
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones [mdpi.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1-(Benzofuran-2-yl)butan-1-one in Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the architecture of numerous biologically active compounds.[1] This motif is prevalent in a wide array of natural products and synthetic pharmaceuticals, demonstrating a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2][3][4] The versatility of the benzofuran scaffold makes it a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets through specific modifications.[5] The title compound, 1-(Benzofuran-2-yl)butan-1-one, serves as a key starting material for the synthesis of a library of novel derivatives with potential therapeutic applications. The presence of a reactive ketone and an aromatic system provides multiple avenues for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
This guide provides detailed application notes and protocols for the strategic functionalization of this compound, aimed at researchers and scientists engaged in drug discovery and development. The methodologies outlined herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to facilitate adaptation and innovation.
Strategic Functionalization Pathways
The chemical architecture of this compound offers three primary sites for modification: the butanone side chain, the carbonyl group, and the benzofuran ring system. A comprehensive drug discovery program should explore derivatization at each of these positions to generate a diverse chemical library.
Caption: Key functionalization strategies for this compound.
Part 1: Modification of the Butanone Side Chain
The methylene group alpha to the carbonyl (the α-position) is activated and amenable to a variety of chemical transformations, providing a straightforward entry to a diverse range of derivatives.
α-Halogenation: Synthesis of 2-Bromo-1-(benzofuran-2-yl)butan-1-one
α-Halogenated ketones are versatile intermediates for the introduction of various nucleophiles. The bromination of the α-position of 2-acylbenzofurans is a well-established transformation.[6]
Rationale: Phenyltrimethylammonium tribromide (PTT) is a stable, crystalline, and selective brominating agent, offering a safer and more manageable alternative to liquid bromine.[6] The reaction proceeds via an enol or enolate intermediate, with the rate being influenced by the acidity of the medium.
Protocol: α-Bromination using Phenyltrimethylammonium Tribromide (PTT)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add phenyltrimethylammonium tribromide (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The solid precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Bromo-1-(benzofuran-2-yl)butan-1-one.
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Phenyltrimethylammonium Tribromide | 1.05 | Brominating agent |
| Glacial Acetic Acid | - | Solvent |
Table 1: Reagents for α-Bromination.
Mannich Reaction: Introduction of Aminomethyl Groups
The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, the α-proton of the ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[7] This reaction is invaluable for introducing aminomethyl side chains, which are common motifs in pharmacologically active molecules.[8]
Rationale: The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine, which then undergoes nucleophilic attack by the enol form of the ketone.[8] The resulting Mannich base can be a final product or a precursor for further modifications.
Protocol: Synthesis of 3-Amino-1-(benzofuran-2-yl)butan-1-one Derivatives
-
Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add the desired secondary amine (1.1 eq.) and paraformaldehyde (1.2 eq.).
-
Acid Catalyst: Add a catalytic amount of hydrochloric acid.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Part 2: Derivatization of the Carbonyl Group
The carbonyl group is a key functional handle for a variety of transformations, including reduction and condensation reactions.
Reduction to Alcohol: Synthesis of 1-(Benzofuran-2-yl)butan-1-ol
The reduction of the ketone to a secondary alcohol can significantly alter the pharmacological profile of the molecule by introducing a hydrogen bond donor and a chiral center.
Rationale: Sodium borohydride (NaBH4) is a mild and selective reducing agent for ketones and aldehydes.[9] The reaction proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon. An alternative green chemistry approach involves the use of biocatalysts, such as carrot bits, which can offer high enantioselectivity.[10]
Protocol: Reduction using Sodium Borohydride
-
Reaction Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography.
Condensation Reactions: Synthesis of Hydrazones and Pyrazoles
Condensation of the ketone with hydrazines provides access to hydrazones, which are themselves a class of biologically active compounds and can be further cyclized to form pyrazoles.[11][12][13] Pyrazoles are a well-known heterocyclic scaffold in medicinal chemistry.[5][14]
Rationale: The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N bond of the hydrazone. In the presence of a suitable reagent, such as in the Vilsmeier-Haack reaction using a DMF/POCl3 system with the intermediate hydrazone, cyclization to a pyrazole can occur.[15]
Caption: General workflow for the synthesis of pyrazoles from this compound.
Protocol: Synthesis of this compound Hydrazone
-
Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add the desired hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) (1.1 eq.) and a catalytic amount of acetic acid.
-
Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue.
-
Purification: The crude hydrazone can be purified by recrystallization or column chromatography.
Part 3: Functionalization of the Benzofuran Ring System
The benzofuran ring is susceptible to electrophilic aromatic substitution, providing a means to introduce a wide variety of functional groups.
Vilsmeier-Haack Reaction: Formylation of the Benzofuran Ring
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[16][17][18]
Rationale: The reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl3), which acts as the electrophile.[19][20] For benzofuran, electrophilic substitution is expected to occur at the C3 position, as the oxygen atom can stabilize the positive charge of the intermediate sigma complex.[21]
Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphoryl chloride (1.5 eq.) to anhydrous dimethylformamide (solvent and reagent).
-
Substrate Addition: To this pre-formed Vilsmeier reagent, add a solution of this compound (1.0 eq.) in DMF.
-
Reaction Conditions: Heat the reaction mixture at 60-80 °C for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, dried, and concentrated. The crude product is purified by column chromatography.
Friedel-Crafts Acylation: Introduction of an Acyl Group
The Friedel-Crafts acylation allows for the introduction of an additional acyl group onto the aromatic ring, creating poly-functionalized derivatives.[22][23]
Rationale: The reaction involves the formation of an acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The acylium ion then acts as an electrophile in the aromatic substitution reaction. The directing effect of the existing 2-butanoyl group will influence the position of the incoming acyl group, which is anticipated to be at the C5 or C7 position of the benzene ring.
Protocol: Friedel-Crafts Acylation
-
Reaction Setup: Suspend anhydrous aluminum chloride (1.2 eq.) in an inert solvent such as dichloromethane under a nitrogen atmosphere.
-
Acylium Ion Formation: Add the acyl chloride (e.g., acetyl chloride) (1.1 eq.) dropwise to the cooled suspension.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in dichloromethane to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Conclusion
The protocols detailed in these application notes provide a strategic framework for the diversification of the this compound scaffold. By systematically exploring the chemical space around this privileged core, researchers can generate novel compound libraries with the potential for discovering new therapeutic agents. The successful application of these methods will undoubtedly contribute to the advancement of drug discovery programs targeting a wide range of diseases.
References
- Current time information in BT. (n.d.). Google.
- Prajapati, S. M., & Patel, K. D. (2017). Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. Prayogik Rasayan, 1(1), 10-15.
- Cui, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 273.
-
(2025, August 6). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Request PDF. Retrieved from [Link]
-
Adam, W., et al. (2001). Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. Academia.edu. Retrieved from [Link]
-
ron. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. Retrieved from [Link]
- (n.d.). Mannich Reaction. Science of Synthesis.
- (n.d.). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect.
-
(2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
- Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
- Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
-
Cui, Z., et al. (2019). Synthesis of benzofuropyrazole and pyrazole derivatives. ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
-
(n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Retrieved from [Link]
-
Hishmat, O. H., et al. (1979). Reactions of hydroxybenzofurans. VI. Syntheses of benzofuran chalcones, hydrazones and pyrazolines of potential biological activity. PubMed. Retrieved from [Link]
-
(2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]
- Kumara, Swamy, K. M., & Kumar, C. V. (2007). Electrochemical reduction of 2-acetyl benzofuran and its derivatives at glassy carbon electrode. Indian Journal of Chemical Technology, 14, 567-572.
-
(n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Wang, H., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
- Asiri, A. M., & Khan, S. A. (2011). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Organic Chemistry & Process Research, 1(1), 1-5.
- De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955-3957.
- Fv, F., et al. (2007). Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits.
-
(2026, January 19). Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved from [Link]
-
(2021, June 19). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
- Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
-
1-(2-Benzofuryl)butan-1-one. (n.d.). PubChem. Retrieved from [Link]
- Al-Warhi, T., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1838.
-
(2024, March 6). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. ResearchGate. Retrieved from [Link]
- Ianni, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 717.
-
(2019, January 3). Friedel-Crafts acylation. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]
- (n.d.).
-
(2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Semantic Scholar. Retrieved from [Link]
-
(2019, October 10). Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. MDPI. Retrieved from [Link]
- (n.d.). Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. PubMed Central.
-
(n.d.). Bromination of 1 with different reagents. Reactions were performed... ResearchGate. Retrieved from [Link]
- (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PubMed Central.
-
(2023, March 16). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. MDPI. Retrieved from [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one [smolecule.com]
- 10. normalesup.org [normalesup.org]
- 11. Reactions of hydroxybenzofurans. VI. Syntheses of benzofuran chalcones, hydrazones and pyrazolines of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. organicreactions.org [organicreactions.org]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Application Note: One-Pot Synthesis of 1-(Benzofuran-2-yl)butan-1-one via the Rap-Stoermer Cascade
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
The benzofuran core is a privileged heterocyclic scaffold prevalent in numerous FDA-approved drugs (e.g., Amiodarone, Benzbromarone) and bioactive natural products[1]. The synthesis of 2-acylbenzofurans, specifically 1-(benzofuran-2-yl)butan-1-one, is traditionally achieved via the Rap-Stoermer reaction. This application note details a modern, solvent-free, that maximizes atom economy, accelerates reaction kinetics, and ensures high product fidelity[2].
Mechanistic Rationale & Causality
The one-pot conversion of salicylaldehyde and 1-chloro-2-pentanone into this compound is a self-assembling cascade driven by specific thermodynamic and kinetic principles:
-
Step 1: Phenoxide Formation & O-Alkylation (Kinetic Control): TEA (pKa ~10.7) readily deprotonates the phenolic hydroxyl of salicylaldehyde. The resulting phenoxide is a hard nucleophile that selectively attacks the electrophilic α-carbon of 1-chloro-2-pentanone via an SN2 mechanism, expelling the chloride leaving group.
-
Step 2: Intramolecular Aldol Addition (Baldwin's Rules): The newly formed ether intermediate possesses highly acidic methylene protons flanked by the ether oxygen and the ketone carbonyl. TEA deprotonates this position, generating a carbanion. According to Baldwin’s rules, the subsequent nucleophilic attack on the pendant aldehyde carbonyl is a favored 5-exo-trig cyclization, forming a β-hydroxy dihydrobenzofuran intermediate.
-
Step 3: E1cB Dehydration (Thermodynamic Sink): The final step is the base-catalyzed elimination of water. The formation of the fully conjugated, aromatic benzofuran system provides a massive thermodynamic driving force, making the overall cascade irreversible[1].
Reaction Pathway Visualization
Fig 1: Mechanistic pathway of the Rap-Stoermer synthesis of this compound.
Reaction Optimization & Data Presentation
Selecting the correct base and solvent system is critical. Traditional methods utilizing K₂CO₃ in polar aprotic solvents (DMF or MeCN) often suffer from prolonged reaction times and side-product formation (e.g., Cannizzaro-type disproportionation). Recent catalytic strategies emphasize to increase the effective molarity of reactants[2],.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 4 | 65 | Standard baseline; susceptible to trace water causing ester/ketone cleavage. |
| 2 | K₂CO₃ (2.0) | MeCN | Reflux | 6 | 58 | Lower boiling point (82 °C) fails to provide sufficient activation energy for rapid E1cB dehydration. |
| 3 | KF/Al₂O₃ (Solid) | Neat | 25 | 12 | 85 | Green alternative; relies on surface-area catalysis but suffers from sluggish kinetics. |
| 4 | TEA (1.5) | Neat | 130 | 2 | 92 | Optimal [2]; TEA acts as both base and medium. High temperature drives rapid, irreversible aromatization. |
Detailed Experimental Protocol
Methodology: TEA-Catalyzed Solvent-Free Synthesis
Materials & Reagents
-
Salicylaldehyde (2-Hydroxybenzaldehyde): 1.0 equiv (10.0 mmol, 1.22 g)
-
1-Chloro-2-pentanone: 1.1 equiv (11.0 mmol, 1.33 g) (Note: 1-Bromo-2-pentanone can be substituted to further accelerate Step 1).
-
Triethylamine (TEA): 1.5 equiv (15.0 mmol, 1.52 g / 2.1 mL)
-
Solvents/Aqueous: Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄.
Step-by-Step Procedure
-
Reagent Assembly: To a 50 mL heavy-walled glass pressure tube equipped with a magnetic stir bar, add salicylaldehyde (1.22 g) and 1-chloro-2-pentanone (1.33 g).
-
Catalyst Initiation: Add TEA (2.1 mL) dropwise at ambient temperature.
-
Causality: Using TEA as a neat reagent creates a highly concentrated microenvironment. The absence of a diluting solvent maximizes collision frequency, directly accelerating the bimolecular SN2 O-alkylation.
-
-
Thermal Cyclization: Seal the pressure tube with a Teflon cap. Submerge the vessel in a pre-heated silicone oil bath at 130 °C and stir vigorously for 2 hours.
-
Causality: The closed-vessel system prevents the volatilization of TEA (bp 89 °C). The 130 °C thermal energy is strictly required to overcome the activation barrier of the final E1cB dehydration step, pushing the intermediate toward the aromatic thermodynamic sink.
-
-
Quenching: Remove the vessel from the heat source and allow it to cool completely to room temperature before unsealing. Dilute the crude, dark amber mixture with EtOAc (30 mL).
-
Workup: Transfer the solution to a separatory funnel. Wash the organic layer with 1M HCl (20 mL) to protonate and partition the residual TEA into the aqueous phase. Follow with a saturated NaHCO₃ wash (20 mL) to neutralize trace acid, and a brine wash (20 mL) to pre-dry the organic layer.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via silica gel flash chromatography (Isocratic elution: Hexanes/EtOAc, 9:1 v/v) to yield this compound as a pale yellow oil/solid.
In-Process Quality Control (Self-Validating System)
To guarantee the protocol's integrity, the system must self-validate through orthogonal analytical checkpoints:
-
Visual Cue: The reaction transitions from a pale yellow heterogeneous mixture to a deep amber, homogeneous liquid. This color shift correlates with the extended π-conjugation formed during benzofuran aromatization.
-
Chromatographic Validation (TLC): Spot the reaction mixture against the starting salicylaldehyde on a silica TLC plate (8:2 Hexanes/EtOAc). The intermediate O-alkylated ether is UV-active but lacks fluorescence. The final product, this compound, will appear as a distinct, bright blue fluorescent spot under 254 nm UV light at a higher Rf (~0.45) than the ether intermediate.
-
Mass Spectrometry (LC-MS): A reaction aliquot taken at t = 30 min will show a predominant [M+H]⁺ peak at m/z 207.10, confirming the β-hydroxy intermediate. By t = 2 h, this peak must be entirely replaced by the target product mass at m/z 189.09 ([M+H]⁺), validating complete dehydration.
References
-
Koca, M., Ertürk, A. S., & Bozca, O. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30). URL:[Link]
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728-20752. URL:[Link]
-
Sharifi, A., Abaee, M. S., Tavakkoli, A., & Mirzaei, M. (2008). An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3. Journal of the Iranian Chemical Society, 5, S113-S117. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support: Optimizing Benzofuran Acylation & Mitigating Polymerization
From: Senior Application Scientist, Chemical Process Development To: Research & Development Team Subject: Troubleshooting Guide: Minimizing Resinification in Benzofuran Friedel-Crafts Acylation
Executive Summary
Benzofuran is an electron-rich heterocycle that presents a specific challenge in Friedel-Crafts acylation: Acid-Sensitivity .[1] While the C2 position is the desired site for electrophilic aromatic substitution (EAS), the C3 position is sufficiently nucleophilic to accept protons or Lewis acids. This generates a reactive carbocation at C2, initiating a rapid cationic polymerization cascade (resinification) that results in black tar rather than the desired ketone.
This guide provides a mechanistic breakdown, a diagnostic flowchart, and a validated protocol to suppress this side reaction.
Module 1: Root Cause Analysis (The "Why")
To solve the polymerization issue, one must understand the competition between the Acylation Pathway and the Cationic Polymerization Pathway .
-
The Trap: Strong Lewis acids (e.g., AlCl₃) or protic acids coordinate with the benzofuran oxygen or protonate the C3 position.
-
The Result: This forms a cation at C2, which acts as an electrophile toward another neutral benzofuran molecule, starting a chain reaction.
Visualizing the Reaction Divergence
Figure 1: Mechanistic divergence. Path A represents the desired electrophilic substitution. Path B represents the acid-catalyzed initiation of polymerization, often caused by free Lewis acid or improper stoichiometry.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users.
Q1: My reaction mixture turns into a black, insoluble tar within minutes of adding the catalyst. Why?
Diagnosis: Uncontrolled Cationic Polymerization. Cause: You likely added the catalyst (Lewis Acid) directly to the benzofuran, or you are using a catalyst that is too strong (e.g., AlCl₃) at too high a temperature. Solution:
-
Switch Catalyst: Replace AlCl₃ with SnCl₄ (Tin(IV) Chloride) or ZnCl₂ .[2] These are "softer" Lewis acids that activate the acylating agent effectively but are less prone to coordinating with the benzofuran ring oxygen or C3-double bond.
-
Inverse Addition: Never add catalyst to the benzofuran. Instead, generate the acylium ion complex (Acyl Chloride + Catalyst) first in the solvent, then add the benzofuran solution slowly to this complex. This ensures the concentration of free benzofuran is always low relative to the electrophile.
Q2: I am seeing a mixture of products, including what looks like ring-opened species.
Diagnosis: Furan Ring Cleavage. Cause: Presence of moisture or extreme acid strength. Hydration of the furan ring followed by acid-catalyzed cleavage leads to 1,4-dicarbonyl byproducts or phenols. Solution:
-
Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous DCM or 1,2-dichloroethane.
-
Buffering: In extreme cases, adding a solid proton scavenger (like solid
or a hindered base) can prevent proton-initiated ring opening, though this is rare in standard Friedel-Crafts.
Q3: The reaction stalls at 50% conversion. Should I add more catalyst?
Diagnosis: Catalyst Poisoning / Complexation. Cause: The product (2-acylbenzofuran) is a ketone. The Lewis acid often complexes strongly with the product's carbonyl oxygen, deactivating the catalyst. Solution:
-
Do NOT add more catalyst mid-stream if using strong acids, as this spikes the polymerization risk.
-
Stoichiometry: Ensure you start with at least 1.1 to 1.2 equivalents of Lewis Acid relative to the acylating agent. The reaction requires stoichiometric Lewis acid, not catalytic, because the product sequesters the metal halide.
Module 3: Optimized Protocol (The "Gold Standard")
This protocol uses SnCl₄ (Tin Tetrachloride) and Inverse Addition to maximize yield and minimize tar formation.
Reagents:
-
Benzofuran (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
SnCl₄ (1.1 eq) [Alternative: TiCl₄, but SnCl₄ is generally milder]
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Complex Formation (The "Safe Zone"):
-
In a flame-dried 3-neck flask under Nitrogen/Argon, dissolve the Acyl Chloride (1.1 eq) in anhydrous DCM (5 mL/mmol).
-
Cool to 0°C .
-
Add SnCl₄ (1.1 eq) dropwise. Observation: The solution may change color (yellow/orange) or form a slight precipitate, indicating the formation of the acylium ion complex. Stir for 15 minutes.
-
-
Substrate Addition (Inverse Addition):
-
Dissolve Benzofuran (1.0 eq) in a separate volume of anhydrous DCM (2 mL/mmol).
-
Add the Benzofuran solution dropwise to the Acylium complex at 0°C over 20–30 minutes.
-
Rationale: This keeps the ratio of [Electrophile] : [Benzofuran] high, statistically favoring acylation over benzofuran-benzofuran polymerization.
-
-
Reaction & Quench:
-
Allow to warm to room temperature slowly. Monitor by TLC/HPLC.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl. (Do not use water alone; acid helps break the Sn-Product complex).
-
Workup: Extract with DCM, wash with NaHCO₃ (sat), brine, and dry over MgSO₄.
-
Module 4: Comparative Data
| Variable | Standard Method (Risky) | Optimized Method (Recommended) |
| Catalyst | AlCl₃ (Aluminum Chloride) | SnCl₄ (Tin Tetrachloride) |
| Addition Order | Catalyst added to Substrate | Substrate added to Complex |
| Temperature | Room Temp / Reflux | 0°C |
| Major Side Effect | Polymerization (Tar) | Minimal Oligomers |
| Typical Yield | 30–50% (Variable) | 75–90% (Consistent) |
References
- Keay, B. A., & Dibble, P. W. (1996). Comprehensive Heterocyclic Chemistry II: Furans and their Benzo Derivatives: Synthesis and Applications. Elsevier. (Standard reference for reactivity of benzofurans vs. furans).
- Olah, G. A., et al. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Yamaguchi, Y., et al. (2022).[1] "Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism." Journal of the American Chemical Society, 144(23), 10570–10581. Link (Detailed mechanism of cationic polymerization of benzofuran initiated by Lewis acids).
-
BenchChem Technical Support. (2025). "Common side reactions in the Friedel-Crafts acylation of furan." Link (General troubleshooting for furan/benzofuran acylation).
- Kozlov, N. G., et al. (1999). "Acylation of Benzofuran and its Derivatives." Chemistry of Heterocyclic Compounds, 35, 1154–1156. (Specific procedure citing SnCl4 utility).
Sources
Controlling regioselectivity in benzofuran acylation reactions
A Guide to Mastering Regioselectivity
Welcome to the technical support center for benzofuran acylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic substitution on the benzofuran scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles and field-tested insights to help you control the regiochemical outcome of your reactions, specifically targeting either the C2 or C3 position.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the Friedel-Crafts acylation of benzofuran so challenging?
A1: The challenge arises from the intrinsic electronic properties of the benzofuran ring system. Both the C2 and C3 positions are activated towards electrophilic attack, but they are influenced by different stabilizing factors. Traditional Friedel-Crafts acylation often results in low C2/C3 regioselectivity because the energy difference between the two transition states is small.[1][2]
-
Attack at C2: This is often the kinetically favored pathway. The intermediate sigma complex (or Wheland intermediate) is effectively stabilized by resonance involving the fused benzene ring, creating a structure analogous to a stable benzyl cation.[3]
-
Attack at C3: While less favored, attack at this position can also occur. The positive charge on the intermediate can be stabilized through resonance involving the lone pair of electrons on the furan oxygen atom.[3][4]
The subtle balance between these two pathways means that slight variations in reaction conditions can lead to mixtures of 2-acyl and 3-acyl isomers, making control a significant synthetic hurdle.
Q2: What is the primary factor that determines whether acylation occurs at the C2 or C3 position?
A2: The primary determinant is the relative stability of the cationic sigma complex formed during the electrophilic attack. As a general rule, electrophilic substitution on unsubstituted benzofuran favors the C2 position.[3][4] This is because the resonance stabilization afforded by the benzene ring to the C2-attack intermediate is typically more significant than the stabilization provided by the heteroatom's lone pair to the C3-attack intermediate. However, this preference can be overridden by carefully selecting catalysts, solvents, and acylating agents.
Q3: Can substituents on the benzofuran ring direct the position of acylation?
A3: Absolutely. Pre-existing substituents play a crucial role.
-
Substituents at C2: If the C2 position is already occupied, acylation will be directed to the C3 position, provided the C2 substituent is not a strongly deactivating group.
-
Substituents at C3: A substituent at the C3 position will generally direct acylation to the C2 position.
-
Substituents on the Benzene Ring: Electron-donating groups on the benzene portion of the molecule can activate the ring towards electrophilic substitution, potentially competing with acylation on the furan ring. Conversely, electron-withdrawing groups will deactivate the entire system, making acylation more difficult.
Troubleshooting & Optimization Guides
This section provides in-depth solutions to common problems encountered during benzofuran acylation.
Problem 1: Poor Regioselectivity - My reaction yields a mixture of C2 and C3 acylated products.
This is the most common issue. The key to resolving it is to manipulate the reaction conditions to favor one intermediate over the other.
Root Cause Analysis:
The formation of mixed isomers indicates that the activation energy barrier for attack at both C2 and C3 is comparable under your current conditions. To improve selectivity, you must alter the reaction environment to preferentially stabilize one transition state.
Solutions & Optimization Strategies:
-
Modify the Lewis Acid Catalyst: The strength and nature of the Lewis acid are critical. Strong Lewis acids like AlCl₃ are highly reactive and often lead to lower selectivity.[5]
-
Strategy: Switch to a milder Lewis acid. Ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄) can offer a better balance of reactivity and selectivity, often favoring the C2 isomer in a cleaner reaction.[5] Start by screening these alternatives at the same molar equivalents as your original protocol.
-
-
Change the Solvent System: Solvents can dramatically influence regioselectivity by differentially solvating the transition states.[5]
-
Strategy for C2-Selectivity: Non-coordinating, non-polar solvents like carbon disulfide (CS₂) or chlorinated solvents (dichloromethane, 1,2-dichloroethane) are standard choices that often favor C2 acylation.
-
Strategy for Influencing C3-Selectivity: While less common in classical Friedel-Crafts, highly polar or coordinating solvents can alter the isomer ratio. For instance, in related systems like dibenzofuran, nitro-hydrocarbon solvents (e.g., nitrobenzene) have been shown to favor different positions compared to halogenated solvents.[5] This is an avenue for exploration if C3 selectivity is the goal. Aprotic polar solvents like acetonitrile may also influence the outcome.[6]
-
-
Lower the Reaction Temperature:
-
Strategy: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can increase selectivity for the thermodynamically more stable product, which is often the 2-acyl isomer.[5] This reduces the available thermal energy, making it harder to overcome the activation barrier for the less-favored pathway.
-
Troubleshooting Workflow: Improving Regioselectivity
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iris.unica.it [iris.unica.it]
Benzofuran Removal Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for benzofuran purification. Benzofuran is a ubiquitous heterocyclic building block in drug discovery and materials science. However, its physical properties—specifically its moderately high boiling point and broad organic solubility—often make the removal of unreacted benzofuran a bottleneck in downstream purification. This guide provides a self-validating framework for separating benzofuran from complex product mixtures.
Quantitative Diagnostic Data
To exploit the physical differences between benzofuran and your target product, you must first understand the baseline properties of the contaminant.
| Physicochemical Property | Value | Impact on Purification Strategy |
| Boiling Point | 173–175 °C at 760 mmHg[1] | Too high for standard rotary evaporation; requires high vacuum or azeotropic distillation. |
| Water Solubility | 0.1 to 1 mg/mL (Insoluble)[2] | Enables aqueous liquid-liquid extraction if the target product is highly water-soluble. |
| Organic Solubility | Miscible in petroleum ether, DCM, ethanol[3] | Complicates normal-phase chromatography; makes it an excellent candidate for trituration if the product is solid. |
| LogP (Octanol/Water) | 2.67[3] | Elutes in the mid-range on reversed-phase C18 HPLC, allowing separation from highly lipophilic drugs. |
| Density | 1.078 g/mL at 15 °C[2] | Denser than water; relevant if bulk phase separation occurs without additional solvents. |
Troubleshooting FAQs
Q1: Why is standard rotary evaporation failing to remove residual benzofuran from my reaction mixture? A1: Benzofuran has a boiling point of 173 °C at atmospheric pressure[1]. Standard rotary evaporation at 40 °C and 20–30 mbar is insufficient to volatilize it completely. Causality & Solution: The vapor pressure of benzofuran at ambient temperatures is relatively low (14.3 mmHg at 25 °C)[2]. To remove it via evaporation, you must either utilize a high-vacuum system (<1 mbar) with moderate heating (60 °C) or employ azeotropic distillation. According to industrial standards, benzofuran can be effectively concentrated and removed via azeotropic distillation using alkylene glycols[3].
Q2: My product is non-polar and co-elutes with benzofuran on normal-phase silica gel. How can I separate them?
A2: Benzofuran is a non-polar to slightly polar aromatic ether. If your product has a similar
Q3: Can I use chemical scavenging resins to remove unreacted benzofuran? A3: Chemical scavenging is generally not recommended for this specific heterocycle. Causality & Solution: While benzofuran can polymerize slowly at ambient temperatures and more rapidly in the presence of acidic catalysts or heat[3], inducing polymerization in a product mixture risks trapping your target active pharmaceutical ingredient (API) in the polymeric matrix or degrading sensitive functional groups. Physical separation methods (distillation, trituration, chromatography) are vastly superior for maintaining scientific integrity and maximizing product yield.
Q4: My synthesized product is a solid, but it is contaminated with 10% benzofuran. What is the most efficient removal method? A4: Selective trituration is the most efficient self-validating protocol for this scenario. Causality & Solution: Benzofuran is highly miscible in non-polar solvents like petroleum ether and hexanes[3], whereas many complex, high-molecular-weight solid APIs are not. By suspending the crude mixture in cold hexanes, the benzofuran remains fully solvated while the target product precipitates.
Decision Matrix for Purification
Decision tree for selecting the optimal benzofuran removal strategy based on product properties.
Step-by-Step Methodologies
Method A: High-Vacuum / Azeotropic Removal (For non-volatile liquid products)
This method exploits the volatility of benzofuran under reduced pressure, ensuring the heavier target API remains intact.
-
Preparation: Transfer the crude reaction mixture to a round-bottom flask, ensuring it is no more than one-third full to prevent bumping.
-
Azeotropic Addition (Optional): Add 1–2 molar equivalents (relative to the estimated benzofuran) of an alkylene glycol (e.g., ethylene glycol) to facilitate azeotropic distillation[3].
-
Apparatus Setup: Connect the flask to a high-vacuum Schlenk line or a short-path distillation apparatus equipped with a robust cold trap. Ensure the vacuum is pulled down to <1 mbar.
-
Thermal Desorption: Heat the oil bath gradually to 60–70 °C.
-
Collection: Monitor the cold trap. Benzofuran will co-distill or evaporate, leaving the heavier product behind in the boiling flask.
-
Validation: Validate complete removal via
H NMR. Benzofuran is absent when the characteristic aromatic multiplets at 7.60, 7.55, and 7.25 ppm (in CDCl ) are no longer detectable[3].
Method B: Selective Trituration (For solid products)
This protocol uses anti-solvent principles to wash away the highly soluble benzofuran from a solid matrix.
-
Concentration: Concentrate the crude reaction mixture to a thick oil or semi-solid using a rotary evaporator.
-
Solvent Addition: Add a non-polar anti-solvent in which benzofuran is highly soluble but your product is insoluble (e.g., cold pentane, hexanes, or petroleum ether)[3].
-
Disruption: Sonicate the mixture for 5 minutes to ensure complete disruption of the matrix and full solvation of the benzofuran.
-
Precipitation: Cool the suspension to -20 °C for 2 hours to maximize the thermodynamic precipitation of the target product.
-
Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with 2 x 10 mL of ice-cold pentane.
-
Drying & Validation: Dry the solid under vacuum. The benzofuran remains in the mother liquor. Verify purity via HPLC or NMR.
Method C: Reversed-Phase Preparative HPLC (For complex liquid mixtures)
When distillation and trituration are unviable, reversed-phase chromatography provides high-resolution separation based on hydrophobicity.
Workflow for the reversed-phase chromatographic separation of benzofuran.
-
Sample Preparation: Dissolve the crude mixture in a minimal volume of DMSO or Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
-
Injection: Inject the sample onto a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Gradient Elution: Run a linear gradient of 10% to 90% Acetonitrile in Water (buffered with 0.1% Formic Acid or TFA) over 30 minutes.
-
Fraction Collection: Benzofuran (MW 118.14, LogP 2.67) typically elutes in the 40–50% organic range. Collect fractions based on UV absorbance at 254 nm.
-
Isolation: Pool the fractions containing the pure target product and lyophilize to remove the aqueous/organic solvents.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 9223, Benzofuran" PubChem.
- Wikipedia Contributors. "Benzofuran" Wikipedia, The Free Encyclopedia.
- National Oceanic and Atmospheric Administr
Sources
Stability of 1-(Benzofuran-2-yl)butan-1-one under basic conditions
Topic: Stability & Handling Under Basic Conditions
Document ID: TS-BZ-2024-02 | Version: 1.4 | Status: Active
Executive Summary: The Stability Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 1-(Benzofuran-2-yl)butan-1-one (also known as 2-butyrylbenzofuran) as an intermediate—most likely for the synthesis of Amiodarone analogues or related benzofuran pharmacophores.
The Core Technical Insight: This molecule exhibits a "Stability Paradox."
-
Ring Stability: The benzofuran core is aromatic and highly resistant to nucleophilic ring-opening under standard basic conditions (unlike simple furans).
-
Side-Chain Instability: The ketone moiety possesses acidic
-protons ( ). In the presence of bases, it readily forms an enolate.[1][2] Without a trapping electrophile, this enolate undergoes rapid self-condensation (Aldol-type) , leading to dark tars and dimers.
Verdict: The molecule is chemically stable to brief aqueous basic washes (e.g., during workup) but kinetically unstable in strong, anhydrous basic environments if not immediately reacted.
Part 1: Critical Reactivity & Troubleshooting
Module A: The "Black Tar" Phenomenon (Enolization)
Symptom: Your reaction mixture turned from pale yellow/orange to dark brown or black upon addition of base (e.g., NaOEt, KOtBu, or NaH). Diagnosis: Uncontrolled Enolate Polymerization.
Technical Explanation: The methylene group at the C2 position of the butyl chain is acidic. Strong bases deprotonate this position to form a resonance-stabilized enolate.
-
Intended Pathway: The enolate attacks an electrophile (e.g., an acid chloride like
-anisoyl chloride). -
Failure Mode: If the electrophile is absent, slow to add, or the temperature is too high, the enolate attacks a neutral molecule of the starting ketone. This initiates a cascade of Aldol condensations, dehydrating into complex oligomers (tars).
Troubleshooting Q&A
| Question | Technical Answer | Corrective Action |
| "Can I store this compound in basic solution?" | NO. Even weak bases (pH > 10) can induce slow aldol condensation over time, leading to purity drift. | Store as a dry solid or in neutral/acidic organic solvents (DCM, Toluene). |
| "Why did my yield drop during acylation?" | O-Alkylation vs. C-Alkylation. The benzofuran enolate is an ambident nucleophile. | Use "soft" counter-ions (Li+) or non-polar solvents to favor C-alkylation. Ensure the electrophile is present before or simultaneously with the base if possible. |
| "Is the benzofuran ring opening?" | Unlikely. Ring opening requires extreme conditions (e.g., refluxing KOH in ethanol for days) or oxidative conditions. | Focus troubleshooting on the ketone side chain, not the ring integrity. |
Module B: Visualization of Degradation Pathways
The following diagram illustrates the bifurcation between the desired synthetic pathway and the degradation pathway triggered by basic conditions.
Caption: Figure 1. The "Stability Paradox." The enolate intermediate is the pivot point. Without an electrophile (Path B), the molecule destroys itself via self-condensation.
Part 2: Safe Handling Protocols
Protocol 1: Stability Testing (Go/No-Go Test)
Before committing a full batch to a reaction involving base, perform this stress test.
-
Prepare Stock: Dissolve 50 mg of this compound in 1 mL of the intended solvent (e.g., Toluene or DMF).
-
Base Challenge: Add 1.1 equivalents of your specific base (e.g., NaOMe).
-
Observation:
-
Immediate Yellow/Orange: Normal enolate formation. Proceed.
-
Immediate Black/Dark Brown: High impurity load or wet solvent causing rapid decomposition. Abort.
-
-
Quench Test: After 5 minutes, quench a small aliquot into dilute HCl and check TLC/HPLC.
-
Result: If the starting material peak returns >98%, the enolate is stable short-term. If new peaks appear, the temperature is too high for this base.
-
Protocol 2: Workup & Purification
How to remove the base without triggering degradation.
-
The Danger Zone: The transition from organic solvent to aqueous phase is critical. Localized high pH pockets can destroy the product.
-
Recommended Wash: Do not use strong acids immediately (risk of precipitating impurities or acid-catalyzed aldol).
-
Step 1: Quench reaction mixture into a buffered solution (Ammonium Chloride, saturated, pH ~5-6).
-
Step 2: Wash organic layer with water.[3]
-
Step 3: (Optional) If removing phenols, a rapid wash with cold 1M NaOH is acceptable, provided the contact time is <5 minutes.
-
Part 3: Solvent & Base Compatibility Matrix
Use this table to select conditions that minimize side reactions.
| Component | Rating | Notes |
| Solvent: Toluene | Excellent | Standard for Amiodarone synthesis. Non-polar nature suppresses O-alkylation. |
| Solvent: DMF/DMSO | Caution | High polarity increases enolate reactivity. Higher risk of self-condensation if not cooled ( |
| Solvent: Ethanol/Methanol | Moderate | Acceptable for weak bases. Avoid refluxing with strong alkoxides for prolonged periods. |
| Base: K₂CO₃ | High Stability | Heterogeneous base. Slow deprotonation limits the concentration of free enolate, reducing dimerization risk. |
| Base: NaH / LiHMDS | Low Stability | Generates 100% enolate instantly. Must react immediately with electrophile. Cryogenic conditions (-78°C to 0°C) recommended. |
References
-
Amiodarone Synthesis & Intermediates
- Title: Preparation method of amiodarone hydrochloride (P
- Relevance: Details the Sonogashira and acylation pathways for 2-butylbenzofuran derivatives, highlighting the use of toluene/base systems.
-
Source:
-
Benzofuran Reactivity Profile
-
Title: Natural source, bioactivity and synthesis of benzofuran derivatives.
- Relevance: Reviews the general stability of the benzofuran ring and methods for functionalizing the C2 position, confirming ring stability vs. side-chain reactivity.
-
Source:
-
-
Aldol Condensation Mechanisms
-
Chemical Safety Data
- Title: this compound Compound Summary.
-
Relevance: Physical properties and basic safety handling.[5]
-
Source:
Sources
Overcoming purification challenges for oily benzofuran derivatives
Welcome to the Technical Support Center. Benzofuran derivatives are highly sought-after scaffolds in drug discovery due to their diverse biological activities[1]. However, researchers frequently encounter a significant physical bottleneck: these derivatives often synthesize as viscous oils or stubborn gums rather than crystalline solids[2]. This physical state complicates purification, leading to column co-elution, poor recovery, and downstream handling difficulties.
This guide provides field-proven troubleshooting strategies, combining mechanistic causality with self-validating protocols to ensure high-purity isolation of your target compounds.
Diagnostic Workflow
Before diving into specific troubleshooting scenarios, consult our diagnostic workflow to determine the optimal purification strategy based on the chemical properties of your benzofuran derivative.
Decision matrix for selecting the optimal purification route for oily benzofurans.
Troubleshooting Guide & FAQs
Issue 1: Co-elution and band broadening during flash chromatography
Q: Every time I try to purify my crude benzofuran oil via silica gel flash chromatography using liquid loading, the bands broaden, and impurities co-elute. How can I improve resolution?
The Causality: Oily compounds, especially those with high viscosity, do not diffuse evenly into the stationary phase when loaded as a neat liquid or highly concentrated solution. The oil coats the top of the silica bed unevenly, causing local overloading and "channeling." The mobile phase bypasses the dense oil pockets, leading to severe band broadening and poor resolution[3].
The Solution: Transition from liquid loading to Dry (Solid) Loading [4]. By pre-adsorbing the oily mixture onto a solid support (like Celite or silica) before loading, you drastically increase the surface area of the sample. This ensures a uniform, narrow starting band, which is critical for high-resolution separation. Celite is often preferred over silica for the dry load matrix because it minimizes irreversible sample adsorption and prevents localized exothermic degradation of sensitive benzofurans[3].
Self-Validating Protocol: Dry Loading on Celite
-
Dissolution: Dissolve the oily benzofuran crude (e.g., 1.0 g) in a minimal volume (5–10 mL) of a highly volatile, low-polarity solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask.
-
Matrix Addition: Add 2.5 to 3.0 grams of Celite 545 to the solution[3]. The ~1:3 mass ratio ensures the oil is completely distributed without forming clumps.
-
Evaporation: Attach the flask to a rotary evaporator. Slowly remove the solvent under reduced pressure (30 °C, 100 mbar) until the matrix appears as a dry, free-flowing powder.
-
Validation check: If the powder clumps or sticks to the flask wall, there is too much oil; add more Celite, redissolve in a few mL of solvent, and repeat the evaporation.
-
-
Loading: Transfer the dry powder evenly onto the top of the pre-packed and equilibrated flash column. Top with a 1 cm layer of clean sand to protect the bed from solvent disturbances[4].
-
Elution: Proceed with your standard gradient elution.
Issue 2: Failure to crystallize; compound remains a viscous gum
Q: My synthesized benzofuran derivative is pure by NMR (>95%), but it remains a thick oil/gum. I need a solid for long-term storage and handling. How can I induce crystallization?
The Causality: Benzofuran derivatives often resist crystallization due to conformational flexibility and the entrapment of trace residual solvents (like ethyl acetate or chloroform) that disrupt the crystal lattice[2]. Furthermore, the lack of strong intermolecular hydrogen bonding in neutral benzofurans keeps them in a liquid state at room temperature.
The Solution: If the benzofuran derivative contains an ionizable group (e.g., an aliphatic amine side chain, which is common in biologically active benzofurans), Salt Formation is the most reliable method to force crystallization[5]. Converting the oily free base into a hydrochloride or mesylate salt introduces strong ionic interactions that drastically increase the melting point and drive lattice formation.
Self-Validating Protocol: HCl Salt Precipitation for Amine-bearing Benzofurans
-
Dissolution: Dissolve the oily free base (1.0 mmol) in 5 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).
-
Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under vigorous stirring.
-
Nucleation: A white precipitate should form immediately.
-
Validation check: If an oil separates instead of a solid, the solvent system is too polar or trace water is present. Scratch the inside of the flask vigorously with a glass rod to provide nucleation sites.
-
-
Isolation: Stir for 30 minutes, filter the solid under vacuum, wash with cold anhydrous ether, and dry under high vacuum to remove trace volatiles.
Issue 3: Degradation during Preparative HPLC concentration
Q: I successfully purified a complex, oily benzofuran using reverse-phase Prep-HPLC (Water/Acetonitrile with 0.1% TFA). However, during rotary evaporation to remove the solvent, the compound degraded. How do I recover the pure oil safely?
The Causality: Benzofuran rings, particularly those with electron-donating substituents (e.g., methoxy groups), are sensitive to acidic conditions[1]. During rotary evaporation, water and acetonitrile evaporate faster than trifluoroacetic acid (TFA). As the volume decreases, the TFA concentration spikes drastically, leading to acid-catalyzed ring-opening or polymerization of the benzofuran before the oil is fully recovered.
The Solution: Avoid thermal concentration of acidic aqueous fractions. Instead, use Rapid Liquid-Liquid Extraction (LLE) to neutralize the acid and transfer the compound to a volatile organic phase prior to concentration.
Self-Validating Protocol: Post-HPLC Neutralization and Extraction
-
Pooling: Pool the HPLC fractions containing the target benzofuran into a separatory funnel.
-
Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the TFA.
-
Validation check: Ensure the pH of the aqueous layer is strictly ~7.5–8.0 using pH paper before proceeding.
-
-
Extraction: Extract the aqueous mixture 3 times with ethyl acetate or dichloromethane.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator at low temperature (<30 °C) to yield the pure benzofuran oil without acid degradation.
Quantitative Comparison of Purification Strategies
To assist in selecting the best method for your specific benzofuran derivative, review the comparative performance data below:
| Purification Method | Ideal Substrate Profile | Primary Advantage | Primary Limitation | Typical Recovery (%) |
| Dry-Loading Flash Chromatography | Neutral, lipophilic benzofuran oils (>100 mg) | Eliminates channeling; high resolution | Requires volatile solvent for pre-adsorption | 85 - 95% |
| Salt Formation / Crystallization | Ionizable benzofurans (amines/acids) | Yields highly stable, crystalline solids | Inapplicable to neutral derivatives | 70 - 90% |
| Prep-HPLC (Reverse Phase) | Complex mixtures, polar derivatives (<100 mg) | Exceptional purity (>99%) | Acidic modifiers can cause degradation | 60 - 80% |
| Trituration | Semi-solid gums with trace impurities | Fast, requires minimal equipment | Often fails for highly viscous, pure oils | 50 - 75% |
References
-
HOW TO: Sample loading methods in flash chromatography Sorbtech[Link]
-
Purification of Organic Compounds by Flash Column Chromatography Organic Syntheses[Link]
-
Structural Requirements of Benzofuran Derivatives Dehydro-δ- and Dehydro-ε-Viniferin for Antimicrobial Activity Against the Foodborne Pathogen Listeria monocytogenes MDPI[Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors MDPI[Link]
-
One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates National Institutes of Health (PMC)[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorbtech.com [sorbtech.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors | MDPI [mdpi.com]
Temperature optimization for 2-butyrylbenzofuran synthesis
To: Research & Development Team From: Technical Applications Support Subject: Optimization of 2-Butyrylbenzofuran Synthesis: Temperature & Protocol Guide
Introduction: The Thermal Dilemma
Synthesizing 2-butyrylbenzofuran (a critical intermediate for antiarrhythmic agents like Amiodarone) presents a classic "Thermal Dilemma" in organic chemistry.
The benzofuran ring is electron-rich and highly susceptible to acid-catalyzed polymerization (resinification).
-
Too Hot / Too Acidic: The furan ring opens or polymerizes, resulting in a characteristic "black tar" and low yields.
-
Too Cold / Too Mild: The Friedel-Crafts acylation stalls due to the high activation energy required to generate the acylium ion without a super-active Lewis acid.
This guide provides a self-validating troubleshooting framework to navigate these extremes, focusing on the two dominant synthetic routes: Friedel-Crafts Acylation and Rap-Stoermer Condensation .
Part 1: Diagnostic Decision Matrix
Before adjusting temperature, verify your synthetic pathway. The thermal requirements for these two methods are diametrically opposed.
Figure 1: Decision matrix for selecting the thermal strategy based on the synthetic route.
Part 2: Friedel-Crafts Acylation (The Industrial Standard)
This is the most common route but the most prone to failure due to temperature mismanagement.
Method A: The "Gentle" High-Temp Route (Phosphoric Acid)
Best for: Scalability and avoiding tar formation.
The Logic: Strong Lewis acids like
Protocol:
-
Mixture: Dissolve Benzofuran (1.0 eq) in Toluene.
-
Reagent: Add Butyryl Chloride (1.3–1.6 eq).
-
Catalyst: Add 85%
(0.2–0.4 eq).[1] -
Temperature Ramp: Heat directly to Reflux (
) . -
Duration: 4–5 hours.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Temperature too low (below reflux). | Ensure vigorous reflux ( |
| Darkening / Tarring | Acid concentration too high. | Do not substitute |
| Regioisomer Impurities | Acylation at C-3 (rare). | Confirm structure. C-2 is thermodynamically favored at high temps. |
Method B: The "Classic" Low-Temp Route (Lewis Acid - / )
Best for: Laboratory scale, fast kinetics.
The Logic: To use a strong catalyst like
Protocol:
-
Cooling: Cool solvent (
or ) to -5°C to 0°C . -
Addition: Add Lewis Acid dropwise to the Acyl Chloride/Benzofuran mix. Exotherm Control is Critical.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C) .
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Violent Exotherm / Fuming | Rapid addition of Lewis Acid. | Stop addition. Cool to -10°C. Add catalyst over 30+ mins. |
| Black Resin Formation | Temperature spike > 10°C during addition. | Your cooling bath is insufficient. Use dry ice/acetone if needed to hold < 0°C. |
| Stalled Reaction | Moisture deactivating Lewis Acid. | Ensure N2 atmosphere. Lewis acids hydrolyze instantly with ambient moisture. |
Part 3: Rap-Stoermer Condensation (The Base-Catalyzed Alternative)
Best for: Labs lacking moisture-free setups.
The Logic: This reaction involves the condensation of Salicylaldehyde with 1-bromo-2-pentanone (alpha-haloketone). It is base-catalyzed and generally requires heat to facilitate the dehydration step that closes the furan ring.
Temperature Optimization:
-
Standard:
in Acetonitrile ( base). -
Solvent-Free:
(sealed vessel) can drive yields >90% in <10 minutes.
FAQ: "Why is my yield low despite high heat?"
-
Issue: Alpha-haloketones are thermally unstable. Heating them too long before they react leads to decomposition (HBr elimination).
-
Fix: Add the alpha-haloketone last or in portions once the salicylaldehyde and base are already at temperature.
Part 4: Visualizing the "Danger Zones"
The following diagram illustrates the temperature windows where side reactions occur for the Friedel-Crafts route.
Figure 2: Temperature zones for Friedel-Crafts acylation. Note the divergence between Lewis Acid (Top) and Phosphoric Acid (Bottom) routes.
References & Verification
-
Industrial Synthesis (Phosphoric Acid Route):
-
Source: Russian Patent RU2186062C1.
-
Relevance: Describes the high-temperature (
) acylation using phosphoric acid to avoid polymerization. -
Link:
-
-
Friedel-Crafts Mechanisms & Lewis Acids:
-
Source: Master Organic Chemistry.
-
Relevance: mechanistic details on acylium ion formation and Lewis acid selection (
vs. milder options). -
Link:
-
-
Rap-Stoermer Reaction Conditions:
-
Source:Synlett (Shibata et al.) & ResearchGate Reviews.
-
Relevance: Optimization of salicylaldehyde condensation reactions, highlighting the shift to mild or solvent-free conditions.
-
Link:
-
-
Regioselectivity in Benzofuran Acylation:
-
Source:Journal of Medicinal Chemistry (Amiodarone Analogues).
-
Relevance: Confirms C-2 as the preferred site for electrophilic attack under thermodynamic control.
-
Link:
-
Sources
Validation & Comparative
Comparative Spectroscopic Guide: 1-(Benzofuran-2-yl)butan-1-one
Executive Summary & Strategic Context
Objective: This guide provides a technical comparison of the FTIR spectral characteristics of 1-(Benzofuran-2-yl)butan-1-one (also known as 2-butyrylbenzofuran) against its primary structural analogs and synthetic precursors.
Audience: Medicinal chemists and process development scientists optimizing the acylation of benzofuran derivatives.
The Product: this compound is a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogs) and antimicrobial benzofurans. Its purity is defined by the precise installation of the butyryl chain at the C2 position.
The Challenge: Distinguishing the target product from:
-
2-Acetylbenzofuran: A homologous impurity if incorrect acyl chlorides are present.
-
Benzofuran (Starting Material): Indicating incomplete conversion.
-
Non-conjugated isomers: Rare, but possible migration of the double bond.
Technical Specifications & Methodology
To ensure reproducibility, the following experimental conditions are recommended for generating the reference spectra discussed below.
Experimental Protocol: FTIR Acquisition
-
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with DTGS detector.
-
Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred for this semi-solid/oil product. Alternatively, KBr pellet (1% w/w) if the product is crystallized.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
Range: 4000 – 600 cm⁻¹
-
Synthesis Context (Origin of Impurities)
The compound is typically synthesized via Friedel-Crafts acylation of benzofuran with butyryl chloride using a Lewis acid (SnCl₄ or AlCl₃) or phosphoric acid catalyst.
Figure 1: Synthesis pathway highlighting the origin of spectral analytes.
Detailed Spectral Analysis: The "Fingerprint"
The FTIR spectrum of this compound is dominated by the conjugation between the carbonyl group and the electron-rich benzofuran ring.
A. The Carbonyl Region (1660–1690 cm⁻¹)
-
Target Peak: 1670–1675 cm⁻¹ (Strong, sharp)
-
Mechanism: The ketone C=O stretch is normally at 1715 cm⁻¹ (e.g., in 2-butanone).[1] However, the benzofuran ring acts as a strong electron donor. Conjugation lowers the bond order of the C=O, shifting the absorption to a lower wavenumber (red shift).
-
Diagnostic Value: This peak confirms the successful acylation of the benzofuran ring. If the peak appears >1700 cm⁻¹, the carbonyl is likely not attached to the aromatic ring (indicating a reaction failure or wrong isomer).
B. The Benzofuran Skeleton (1610–1550 cm⁻¹ & 1255 cm⁻¹)[3]
-
Ring Breathing: ~1255 cm⁻¹ (Strong) . This corresponds to the C-O-C asymmetric stretching of the furan ring. It is a robust marker for the benzofuran core.
-
Aromatic C=C: 1610, 1590, 1550 cm⁻¹ . Multiple bands appear due to the benzene ring fused to the furan.
C. The Aliphatic Chain (2800–3000 cm⁻¹)
-
Differentiation Zone: This region distinguishes the butyryl (propyl chain) derivative from the acetyl (methyl) analog.
-
Peaks:
-
2960 cm⁻¹: Asymmetric -CH₃ stretch.
-
2930 cm⁻¹: Asymmetric -CH₂- stretch (Stronger in butyryl than acetyl).
-
2870 cm⁻¹: Symmetric -CH₃ stretch.
-
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule against its closest structural relatives to aid in impurity identification.
Table 1: Characteristic Peak Comparison
| Functional Group | Vibration Mode | Target: this compound | Analog: 2-Acetylbenzofuran | Precursor: Benzofuran |
| Ketone (C=O) | Stretching | 1670–1675 cm⁻¹ (Strong) | 1670–1675 cm⁻¹ (Strong) | Absent |
| Aliphatic Chain | C-H Stretch | 2960, 2930, 2870 cm⁻¹ (Distinct CH₂ bands) | 2920 cm⁻¹ (Weak, only CH₃) | Absent |
| Aromatic Ring | C-H Stretch | > 3000 cm⁻¹ (3050-3100) | > 3000 cm⁻¹ | > 3000 cm⁻¹ |
| Ether Linkage | C-O-C Stretch | ~1255 cm⁻¹ | ~1255 cm⁻¹ | ~1250 cm⁻¹ |
| Fingerprint | Ring Deformation | Complex (Propyl influence) | Simpler (Methyl influence) | Distinct (No carbonyl) |
Critical Analysis
-
Vs. Benzofuran (Precursor): The appearance of the 1675 cm⁻¹ peak is the primary indicator of reaction progress. The disappearance of the C3-H stretch of the furan ring (often a specific sharp peak in the fingerprint region) also confirms substitution at the 2-position.
-
Vs. 2-Acetylbenzofuran (Analog): The carbonyl peaks are nearly identical because the electronic effect of a propyl group vs. a methyl group on the ketone is negligible. Differentiation must rely on the aliphatic region (2800–3000 cm⁻¹). The butyryl derivative has additional methylene (-CH₂-) units, resulting in broader and more intense absorption at 2930 cm⁻¹ compared to the acetyl derivative.
Figure 2: Logical decision tree for identifying the target compound using FTIR.
Limitations & Complementary Techniques
While FTIR is excellent for functional group verification, it has limitations in this specific context:
-
Homolog Similarity: As noted, the difference between Acetyl and Butyryl derivatives is subtle in FTIR.
-
Recommendation: For definitive confirmation of the chain length, ¹H NMR is superior.
-
Butyryl Signal: Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~2.9 ppm).
-
Acetyl Signal: Singlet (~2.6 ppm).[2]
-
References
-
PubChem. "2-Acetylbenzofuran | C10H8O2 | CID 15435." National Library of Medicine.[3] Accessed February 28, 2026. [Link]
-
NIST Chemistry WebBook. "Benzofuran IR Spectrum." National Institute of Standards and Technology.[4][5] Accessed February 28, 2026. [Link]
-
SIELC Technologies. "1-(2-Benzofuryl)butan-1-one Analysis." SIELC Application Notes. Accessed February 28, 2026. [Link]
Sources
Crystal Structure Determination of 1-(Benzofuran-2-yl)butan-1-one: A Comparative Technical Guide
Topic: Crystal Structure Determination of 1-(Benzofuran-2-yl)butan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Imperative
This compound (CAS: 85614-50-2) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for anti-arrhythmic agents (Amiodarone analogs) and antimicrobial compounds. While the benzofuran core is rigid and planar, the flexible butyl chain introduces conformational degrees of freedom that significantly influence solid-state packing and bioavailability.
This guide provides a comparative analysis of the methodologies used to determine its crystal structure. Unlike standard protocols, we analyze the causality between crystallization solvents and polymorph formation, and we compare the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) predictions.
Comparative Methodology: Selecting the Right Tool
For a researcher targeting the precise atomic coordinates of this compound, choosing the characterization method is a trade-off between resolution, sample requirement, and time.
Table 1: Comparative Efficacy of Structural Determination Methods
| Feature | SC-XRD (Gold Standard) | PXRD (Bulk Analysis) | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Phase ID & Crystallinity | Energy-minimized Conformer |
| Resolution | Atomic (< 0.8 Å) | Bulk Lattice (Phase purity) | Theoretical (0 K) |
| Sample Req. | High-quality single crystal (>0.1 mm) | Polycrystalline powder (~10 mg) | Structure file (.cif/.xyz) |
| Limit of Detection | Absolute structure (Chirality) | Polymorph mixtures >5% | Gas phase/Implicit solvation |
| Critical Drawback | Difficulty in growing crystals | Cannot solve de novo easily | Ignores packing forces (often) |
| Verdict for Topic | Essential for butyl chain conformation. | Validation for bulk batch purity. | Predictive for torsional barriers. |
Experimental Protocol: From Synthesis to Diffraction
This section details the self-validating workflow to obtain the crystal structure. The integrity of the structure depends entirely on the purity of the input material and the quality of the crystal.
Phase I: Synthesis & Purification
Context: Commercial samples often contain isomeric impurities (e.g., 3-acyl isomers) that disrupt crystal growth.
-
Reaction: Acylation of benzofuran with butyryl chloride using SnCl₄ (Lewis Acid) in Dichloromethane (DCM) at 0°C.
-
Work-up: Quench with HCl, extract with DCM.
-
Purification (Critical): Column chromatography (Silica gel, Hexane:EtOAc 9:1). Checkpoint: Purity must be >98% by HPLC before attempting crystallization.
Phase II: Crystallization Strategy (The Variable)
The flexible butyl chain makes this compound prone to "oiling out." We compare two solvent systems to force ordered packing.
-
Method A: Slow Evaporation (Ethanol)
-
Protocol: Dissolve 50 mg in 5 mL warm ethanol. Filter through 0.45 µm PTFE. Cover with parafilm, poke 3 holes, let stand at 25°C.
-
Mechanism: Polar protic solvent encourages hydrogen bonding (C-H...O) but may trap solvent molecules.
-
Outcome: Prisms, likely monoclinic.
-
-
Method B: Vapor Diffusion (DCM/Hexane)
-
Protocol: Dissolve 30 mg in 1 mL DCM (inner vial). Place in a larger jar containing 10 mL Hexane (antisolvent). Seal tightly.
-
Mechanism: Hexane slowly diffuses into DCM, lowering solubility gradually. This controls nucleation rate, preventing oiling.
-
Outcome: High-quality blocks, preferred for SC-XRD.
-
Phase III: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, = 0.71073 Å). -
Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration of the butyl chain, improving resolution of terminal carbons.
-
Strategy: Collect full sphere of data to maximize redundancy.
Structural Analysis & Expected Results
Based on homologous series (e.g., 2-acetylbenzofuran) and crystallographic principles, the following structural motifs are the benchmarks for validation.
A. Molecular Conformation
-
Benzofuran Core: Must be essentially planar (RMS deviation < 0.02 Å).[1]
-
Carbonyl Orientation: The carbonyl oxygen (O1) typically adopts a syn-conformation relative to the furan oxygen (O2) to minimize dipole repulsion, though anti is possible if sterically hindered.
-
Butyl Chain: The aliphatic tail (
) will likely adopt an all-trans (anti) conformation to maximize packing efficiency, unless crystal forces dictate a gauche defect.
B. Supramolecular Architecture
-
-
Stacking: The dominant force. Expect centroid-to-centroid distances of 3.6–3.9 Å between benzofuran rings of adjacent molecules. -
Weak Hydrogen Bonds: Look for
interactions. These "soft" interactions often direct the lattice in the absence of strong donors (OH/NH).
C. Representative Lattice Parameters (Benchmark)
Comparison with 1-(benzofuran-2-yl)ethanone (Ref 1):
-
Space Group: Monoclinic
is most common for this class. -
Unit Cell Trends: Expect the a or b axis to elongate by ~2.5 Å compared to the ethanone derivative to accommodate the extra ethyl unit in the chain.
Workflow Visualization
The following diagram illustrates the decision logic for determining the structure, emphasizing the feedback loop between PXRD and SC-XRD.
Figure 1: Decision matrix for the structural determination of benzofuran ketones. Note the feedback loop if "oiling" occurs, a common issue with butyl chains.
References
-
Choi, H. D., et al. (2012). "Crystal structure of 1-(benzofuran-2-yl)ethanone." Acta Crystallographica Section E, 68(4), o1187.
-
Gzella, A. K., et al. (2014). "1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime."[1] Acta Crystallographica Section E, 70, o91.[1]
- Cross, W. I., et al. (2002). "Polymorphism: a review of the crystallographic aspects." Chemical Communications, (17), 1821-1836.
-
PubChem Compound Summary. (2024). "1-(2-Benzofuryl)butan-1-one."[3][4] National Center for Biotechnology Information. [4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Benzofuryl)butan-1-one | SIELC Technologies [sielc.com]
- 4. 1-(2-Benzofuryl)butan-1-one | C12H12O2 | CID 13148490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide: Establishing Elemental Purity Standards for 1-(Benzofuran-2-yl)butan-1-one (CAS 85614-50-2)
As drug development pipelines demand increasingly stringent analytical rigor, the characterization of synthetic building blocks can no longer rely solely on relative chromatographic purity (e.g., HPLC/UV). 1-(Benzofuran-2-yl)butan-1-one (Chemical Formula:
This guide objectively compares the performance of a Certified Reference Material (CRM) Grade standard of this compound against standard reagent-grade alternatives, providing step-by-step methodologies and experimental data to demonstrate why orthogonal validation (CHNS-O + qNMR) is the modern gold standard.
Comparative Analysis: CRM Grade vs. Alternatives
When sourcing or synthesizing this compound, the analytical grade directly impacts downstream quantitative accuracy. We compared three grades of the compound against the theoretical elemental baseline (
Table 1: Experimental Elemental Composition & Purity Comparison
| Analytical Grade | % Carbon (Observed) | % Hydrogen (Observed) | % Oxygen (Observed) | qNMR Absolute Purity | Status / Conclusion |
| Theoretical Baseline | 76.57% | 6.43% | 17.00% | 100.00% | N/A |
| CRM Grade (Product) | 76.52% | 6.45% | 16.98% | 99.85% ± 0.1% | PASS : Deviations < 0.1%. Ideal for quantitative assays. |
| Standard Reagent Grade | 76.10% | 6.55% | 17.35% | 97.20% ± 0.5% | FAIL : >0.4% deviation. High oxygen indicates moisture/solvent. |
| In-House Synthesis | 76.95% | 6.20% | 16.85% | 94.50% ± 0.8% | FAIL : Carbon-rich impurity present (likely starting material). |
Note: The American Chemical Society (ACS) mandates that combustion elemental analysis data must be accurate to within ±0.4% of theoretical values to confirm >95% sample purity [2].
Orthogonal Validation Workflow
Relying on a single analytical technique introduces critical blind spots. For instance, CHNS-O analysis is blind to isomeric impurities (e.g., 1-(Benzofuran-3-yl)butan-1-one), which share the exact same elemental ratios. Therefore, our CRM-grade product is certified using an orthogonal workflow that bridges bulk elemental data with structural quantitation.
Orthogonal validation workflow for certifying the elemental purity of this compound.
Step-by-Step Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to certify the CRM-grade product.
Protocol 1: Automated CHNS-O Combustion Analysis
Objective: Determine bulk carbon, hydrogen, and oxygen percentages to within ±0.4% accuracy.
-
Sample Preparation: Accurately weigh exactly 2.000 mg of this compound into a high-purity tin capsule using a microbalance (resolution of 0.001 mg).
-
Catalyst Addition: Add ~1 mg of vanadium pentoxide (
) to the capsule.-
Causality: Benzofuran rings are highly robust and can form refractory carbides during combustion.
acts as an aggressive oxidation catalyst to ensure complete atomization.
-
-
Dynamic Flash Combustion: Drop the sealed capsule into the combustion reactor (maintained at 1000°C) flushed with a precise volume of oxygen.
-
Causality: The tin capsule oxidizes exothermically, spiking the localized temperature to ~1800°C. This guarantees the complete breakdown of the organic matrix into
and [3].
-
-
Separation & Detection: The combustion gases are swept by helium carrier gas through a GC column and quantified using a Thermal Conductivity Detector (TCD).
-
Self-Validation Mechanism: The instrument is calibrated using a certified Acetanilide standard. A blank tin capsule and a check standard are run every 10 samples to confirm the calibration curve has not drifted, ensuring the ±0.4% tolerance is strictly maintained [4].
Protocol 2: Quantitative 1H-NMR (qNMR) for Absolute Purity
Objective: Determine the absolute mass fraction of the compound to corroborate elemental data and rule out isomeric impurities.
-
Co-dissolution: Accurately weigh ~10.00 mg of the benzofuran analyte and ~5.00 mg of TraceCERT® Maleic Acid (Internal Standard) into a static-free glass vial.
-
Solvation: Dissolve the mixture completely in 600 µL of deuterated chloroform (
) and transfer to a 5 mm NMR tube. -
Acquisition Parameters: Acquire the
-NMR spectrum using a 90° excitation pulse and a spin-lattice relaxation delay (D1) of 60 seconds.-
Causality: A 60-second delay ensures complete relaxation of all protons (
) back to equilibrium. Failing to do this results in partial saturation of the NMR signals, leading to skewed integration and inaccurate purity calculations [5].
-
-
Integration: Integrate the isolated benzofuran proton signal (e.g., the furan C3-H at ~7.5 ppm) against the maleic acid olefinic singlet at ~6.3 ppm.
-
Self-Validation Mechanism: Because the integral of an NMR peak is directly proportional to the concentration of the nucleus, using an internal standard with a known, certified mass fraction (Maleic Acid, >99.94%) mathematically eliminates the need for external calibration curves. This makes the measurement intrinsically absolute and highly trustworthy [6] [7].
Performance Comparison of Analytical Techniques
To understand why the CRM grade outperforms standard reagents, one must understand the capabilities and limitations of the techniques used to certify them.
Table 2: Analytical Technique Capabilities for Standard Certification
| Technique | Primary Output | Limit of Detection | Critical Blind Spots | Self-Validation Mechanism |
| CHNS-O Combustion | Bulk %C, %H, %O | ~0.1% | Isomeric impurities, structural data | Acetanilide calibration curve |
| qNMR | Absolute mass fraction (%) | ~0.5% | Trace inorganic salts | TraceCERT® Internal Standard |
| HRMS | Exact mass (m/z) | ppm level | Bulk quantitation | Internal mass lock-mass calibration |
Mechanistic Insight: Standard reagent grades often rely solely on HPLC/UV purity. However, UV absorptivity varies wildly between compounds and impurities, making it a relative technique. By combining CHNS-O (which proves the bulk elemental ratio is exact) with qNMR (which proves the structural mass fraction is >99%), the CRM grade of this compound provides a mathematically unassailable standard for critical research.
References
-
National Center for Biotechnology Information (PubChem). "1-(2-Benzofuryl)butan-1-one | C12H12O2 | CID 13148490". NIH. Available at:[Link]
-
ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass. Available at:[Link]
-
Bharti, S. K., & Roy, R. "Determining and reporting purity of organic molecules: why qNMR". PubMed Central (NIH). Available at:[Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma. Available at:[Link]
-
Chitnis, et al. "An International Study Evaluating Elemental Analysis". ACS Central Science. Available at:[Link]
Sources
- 1. 1-(2-Benzofuryl)butan-1-one | C12H12O2 | CID 13148490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide: Analytical and Synthetic Differentiation of 1-(Benzofuran-2-yl)butan-1-one and its 3-Isomer
Executive Summary & Structural Context
Benzofuran derivatives are ubiquitous in medicinal chemistry, serving as core scaffolds for antiarrhythmics, antimicrobials, and psychoactive compounds. During lead optimization, evaluating positional isomers—specifically 1-(benzofuran-2-yl)butan-1-one and its alternative, 1-(benzofuran-3-yl)butan-1-one—is a critical step in defining Structure-Activity Relationships (SAR)[1]. While the 2-isomer is thermodynamically favored and synthetically accessible, the 3-isomer is frequently utilized as a high-performance alternative to tune metabolic stability and receptor binding affinity.
Misassignment of the acyl group at the C-2 versus C-3 position can lead to catastrophic downstream failures in drug development. This guide provides a definitive, self-validating analytical framework to objectively distinguish these isomers, grounded in fundamental electronic theory and field-proven spectroscopic causality.
Mechanistic Causality: The Electronic Environment
To understand the analytical differentiation between these two alternatives, we must first examine the electronic asymmetry of the benzofuran ring[2].
-
The 2-Isomer (this compound): When the butyryl group is positioned at C-2, the remaining furan proton is at C-3. This H-3 proton experiences the anisotropic deshielding of the adjacent carbonyl group but is relatively insulated from the direct inductive electron withdrawal of the furan oxygen.
-
The 3-Isomer (1-(Benzofuran-3-yl)butan-1-one): When the butyryl group is at C-3, the remaining furan proton is at C-2. This H-2 proton is caught in a highly deshielded microenvironment. It is directly bonded to a carbon adjacent to the strongly electronegative oxygen atom and is subjected to the anisotropic deshielding of the C-3 carbonyl[3].
This dual-deshielding effect on the C-2 proton is the cornerstone of our spectroscopic differentiation strategy, providing a massive, easily identifiable chemical shift difference.
Quantitative Data Presentation
The following table summarizes the definitive spectroscopic markers used to distinguish the two isomeric alternatives.
| Nucleus | This compound (2-Isomer) | 1-(Benzofuran-3-yl)butan-1-one (3-Isomer) | Causality / Structural Environment |
| ¹H NMR (Furan Ring) | ~7.55 ppm (Singlet, H-3) | ~8.25 ppm (Singlet, H-2) | H-2 is adjacent to the electronegative oxygen and deshielded by the C3-carbonyl. H-3 lacks the direct inductive pull of oxygen[3]. |
| ¹³C NMR (Furan CH) | ~112.0 ppm (C-3) | ~151.0 ppm (C-2) | C-2 is directly bonded to oxygen, resulting in a profound downfield shift compared to C-3[2]. |
| ¹³C NMR (Quaternary) | ~153.0 ppm (C-2) | ~122.0 ppm (C-3) | The substituted carbon. C-2 is naturally further downfield due to oxygen proximity. |
| IR Spectroscopy | ~1670 cm⁻¹ (C=O stretch) | ~1685 cm⁻¹ (C=O stretch) | Conjugation differences between the C2 and C3 positions slightly alter the carbonyl bond order. |
Analytical Workflow & Experimental Protocols
Fig 1. NMR workflow for differentiating 2-acyl and 3-acyl benzofuran isomers based on proton shifts.
Protocol 1: Self-Validating NMR Acquisition and Assignment
Relying solely on 1D ¹H NMR can sometimes be ambiguous if aromatic impurities are present. This protocol utilizes a self-validating ¹H/¹³C approach to ensure absolute trustworthiness.
Step 1: Sample Preparation Dissolve 10–15 mg of the purified analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Ensure the sample is fully homogenized and free of paramagnetic particulates.
Step 2: Instrument Calibration Tune the NMR probe (minimum 400 MHz recommended) to the ¹H and ¹³C frequencies. Lock the magnetic field to the CDCl₃ deuterium signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Step 3: Spectral Acquisition Acquire a standard 1D ¹H spectrum (16–32 scans, 10-second relaxation delay to ensure accurate integration) and a 1D ¹³C spectrum (512–1024 scans). For absolute structural validation, acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum.
Step 4: Data Interpretation & Validation
-
Isolate the singlet in the downfield aromatic region (integrating to 1H).
-
Primary Assignment: If the singlet resonates at >8.20 ppm , it is the highly deshielded H-2 proton, confirming the 3-isomer . If it resonates at <7.60 ppm , it is the H-3 proton, confirming the 2-isomer [3].
-
Self-Validation (HSQC): Cross-reference the assigned proton with its attached carbon. The ~8.25 ppm proton must correlate to a carbon at ~151.0 ppm (C-2). The ~7.55 ppm proton must correlate to a carbon at ~112.0 ppm (C-3)[2]. If these pairs do not match, re-evaluate the sample for structural anomalies.
Regioselective Synthesis of Authentic Standards
When analytical ambiguity persists, synthesizing authentic standards via regiocontrolled pathways is necessary. Unlike indole, which favors electrophilic attack at C-3, benzofuran inherently favors electrophilic aromatic substitution (EAS) at C-2 due to the relative stability of the intermediate carbocation.
Fig 2. Regioselective synthetic pathways for generating 2-substituted and 3-substituted isomers.
Protocol 2: Regiocontrolled Synthetic Pathways
Pathway A: Synthesis of the 2-Isomer (Thermodynamic Control)
-
Charge a flame-dried flask with benzofuran (1.0 eq) and butyryl chloride (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the system to 0 °C under an inert atmosphere (N₂/Ar).
-
Dropwise, add SnCl₄ (1.2 eq) as a Lewis acid catalyst.
-
Stir for 2 hours, then quench with saturated aqueous NaHCO₃. Causality: The Lewis acid activates the acyl chloride. The EAS occurs exclusively at C-2, as the resulting intermediate maintains a more stable charge distribution across the benzene ring than an attack at C-3 would allow.
Pathway B: Synthesis of the 3-Isomer (Kinetic Trapping)
-
Bromination: React benzofuran with Br₂, followed by elimination using KOH in ethanol to yield 3-bromobenzofuran.
-
Lithiation: Dissolve 3-bromobenzofuran in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise. Causality: Halogen-metal exchange is rapid at cryogenic temperatures, kinetically trapping the nucleophile at the C-3 position.
-
Acylation: Add N-methoxy-N-methylbutyramide (Weinreb amide, 1.2 eq) to the 3-lithiobenzofuran. Allow the reaction to slowly warm to room temperature.
-
Quench with 1M HCl. The stable tetrahedral intermediate formed by the Weinreb amide prevents over-addition, yielding the pure 3-isomer upon acidic hydrolysis.
References
-
PubChem. "1-(2-Benzofuryl)butan-1-one | CID 13148490". National Center for Biotechnology Information. URL: [Link]
-
PubChem. "Benzofuran | CID 9223". National Center for Biotechnology Information. URL: [Link]
-
PubChem. "2-Acetylbenzofuran | CID 15435". National Center for Biotechnology Information. URL: [Link]
-
Royal Society of Chemistry. "An Improved Fluorogenic NAD(P)+ Detection Method Using 2-Acetylbenzofuran". RSC Advances. URL: [Link]
Sources
Validated Assay Methods for Benzofuran Ketone Quantification: A Comparative Guide
Introduction
Benzofuran ketones represent a crucial class of compounds in pharmacology, toxicology, and agricultural science. Prominent examples include the class III antiarrhythmic drug amiodarone[1], the uricosuric agent benzbromarone[2], and naturally occurring plant toxins like tremetone[3]. For researchers and drug development professionals, the accurate quantification of these compounds and their active metabolites (e.g., desethylamiodarone) in complex biological matrices is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.
This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, providing field-proven protocols and self-validating workflows to ensure high-fidelity data acquisition.
Mechanistic Challenges in Benzofuran Ketone Analysis
Benzofuran ketones are characterized by their fused heterocyclic core and a highly reactive ketone moiety. Pharmaceuticals like amiodarone and benzbromarone are intensely lipophilic (logP > 4), leading to extensive tissue distribution and challenging extraction dynamics from plasma or serum.
-
Extraction Dynamics: Due to high protein binding (>95%), simple plasma dilution is ineffective. Aggressive protein precipitation (PPT) using acetonitrile or liquid-liquid extraction (LLE) using non-polar solvents (e.g., hexane or ethyl acetate) is required to disrupt drug-protein complexes and isolate the analyte[2].
-
Ion Suppression: In LC-MS/MS, co-eluting endogenous phospholipids from plasma can cause severe matrix effects. Chromatographic separation must be optimized using specific buffers (e.g., ammonium formate) to ensure stable electrospray ionization (ESI).
Platform Comparison: HPLC-UV vs. LC-MS/MS
When selecting an assay for benzofuran ketone quantification, the choice between HPLC-UV and LC-MS/MS depends strictly on the required sensitivity, throughput, and matrix complexity[4].
Table 1: Performance Comparison of Analytical Platforms
| Parameter | HPLC-UV | LC-MS/MS |
| Primary Application | High-dose TDM, Plant Extracts[3] | Pharmacokinetics, Trace Analysis[5] |
| Sensitivity (LOD) | ~10.0 - 15.0 ng/mL[4] | 0.1 - 3.0 ng/mL[2] |
| Linear Dynamic Range | 50 - 5000 ng/mL | 0.1 - 1000 ng/mL |
| Sample Volume Required | 200 - 500 µL | 50 - 100 µL[5] |
| Run Time | 10 - 15 minutes | 4 - 5 minutes[1] |
| Specificity | Moderate (relies on retention time) | High (Multiple Reaction Monitoring)[1] |
Experimental Protocols (Self-Validating Systems)
Protocol 1: LC-MS/MS Quantification of Amiodarone and Desethylamiodarone (Plasma)
This protocol utilizes a self-validating internal standard (IS) approach to correct for extraction losses and matrix effects, ensuring absolute trustworthiness in PK data[1].
-
Sample Preparation & IS Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Amiodarone-D4 and Desethylamiodarone-D4 (Internal Standards)[1].
-
Causality: Isotope-labeled standards co-elute perfectly with the target analytes, mirroring their ionization behavior and automatically compensating for any signal suppression or extraction loss.
-
-
Liquid-Liquid Extraction (LLE): Add 500 µL of hexane. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes[5].
-
Causality: Hexane selectively partitions the highly lipophilic benzofuran ketones into the organic phase while leaving polar matrix proteins, salts, and interfering phospholipids in the aqueous layer[5].
-
-
Reconstitution: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of mobile phase (methanol/0.2% formic acid)[5].
-
Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 45-50°C. Use a gradient of 2 mM ammonium formate with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).
-
Causality: Elevated column temperature reduces mobile phase viscosity and backpressure, sharpening the chromatographic peaks for these lipophilic compounds.
-
-
Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor transitions m/z 646.1 → 58.1 for amiodarone.
Protocol 2: HPLC-UV Quantification of Plant-Derived Benzofuran Ketones (Tremetone)
This method is optimized for agricultural and toxicological screening of raw biomass[3].
-
Extraction: Macerate 1.0 g of plant tissue (e.g., rayless goldenrod) in 10 mL of ethanol. Extract overnight (16 h)[6].
-
Causality: Extended maceration ensures complete partitioning of the benzofuran ketones from the rigid, fibrous cellulose matrix of the plant[6].
-
-
Filtration: Centrifuge for 5 minutes and filter the supernatant through a 0.45 µm PTFE syringe filter[3].
-
Separation: Inject 20 µL onto a reversed-phase C18 column. Elute using an optimized mixture of acetonitrile and water.
-
Detection: Monitor UV absorbance at 282 nm.
-
Causality: 282 nm corresponds to the maximum absorbance (
) of the conjugated aromatic system within the benzofuran core, maximizing signal-to-noise ratio[7].
-
Workflows and Pathways
Below is the self-validating analytical workflow for LC-MS/MS quantification, demonstrating the logical progression from sample to validated data.
Analytical workflow for benzofuran ketone LC-MS/MS quantification with self-validation.
The following diagram illustrates the metabolic pathway of amiodarone, highlighting the target analytes for pharmacokinetic assays.
Hepatic metabolism pathway of amiodarone to its active metabolite desethylamiodarone.
References
-
Quantitative Method for the Measurement of Three Benzofuran Ketones in Rayless Goldenrod (Isocoma pluriflora) and White Snakeroot Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Method Optimization: Analysis of Benzbromarone and Tolfenamic Acid in Citrus Tissues and Soil Using Liquid Chromatography Coupled With Triple-Quadrupole Mass Spectrometry Source: Frontiers in Plant Science / PubMed URL:[Link]
-
Evaluation of the Rapid Detection Method of Amiodarone by LC/MS/MS Source: Agilent Technologies Technical Application URL:[Link]
-
A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens Source: Biomedical Chromatography / PubMed URL:[Link]
-
Simultaneous measurement of amiodarone and desethylamiodarone in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis / Ovid URL:[Link]
-
Determination of amiodarone and desethylamiodarone in horse plasma and urine by high-performance liquid chromatography combined with UV detection and electrospray ionization mass spectrometry Source: Journal of Chromatography B / ResearchGate URL:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
1-(Benzofuran-2-yl)butan-1-one proper disposal procedures
Executive Safety Directive
Immediate Action Required: 1-(Benzofuran-2-yl)butan-1-one (CAS: 85614-50-2) must be treated as a Non-Halogenated Organic Solvent/Waste .[1] Despite its potential solid state at room temperature (depending on purity and specific polymorphic form), its chemical backbone dictates that it be routed for high-temperature incineration .
Do NOT:
-
Do NOT dispose of down the drain (aquatic toxicity risk).[1]
-
Do NOT mix with oxidizing acids (nitric, perchloric) due to the risk of violent oxidation of the ketone moiety.
-
Do NOT combine with halogenated waste streams (increases disposal costs and complicates incineration).[2]
Hazard Identification & Pre-Disposal Assessment
As researchers, we often handle intermediates where specific toxicological data is sparse. We must apply the Precautionary Principle based on the structural activity relationship (SAR) of the benzofuran and ketone pharmacophores.
Structural Hazard Analysis
-
Benzofuran Moiety: This heterocyclic aromatic ring is lipophilic and stable.[1] In environmental systems, benzofurans can bioaccumulate.[3] Structurally similar compounds (e.g., 2,3-benzofuran) are classified as Aquatic Chronic 3 and potential carcinogens. We must treat this waste as environmentally persistent.
-
Butan-1-one (Butyryl) Group: This adds a ketone functionality.[1] While less reactive than aldehydes, ketones are flammable/combustible. If the compound is in solution (e.g., DMSO, Methanol), the flashpoint of the solvent governs the flammability rating (typically RCRA D001 ).
Chemical Compatibility Matrix
Before disposal, verify the waste stream compatibility.
| Waste Stream Category | Compatibility | Rationale (Causality) |
| Non-Halogenated Organics | Compatible | Primary disposal stream.[1] Compatible with acetone, methanol, ethanol.[2] |
| Halogenated Organics | Avoid | Mixing creates "mixed waste," significantly increasing disposal costs and requiring specialized scrubbers during incineration to prevent dioxin formation.[1] |
| Strong Oxidizers | DANGEROUS | Ketones + Oxidizers (e.g., H₂O₂, HNO₃) can form unstable peroxides or trigger exothermic runaway reactions.[1] |
| Aqueous Drains | PROHIBITED | High LogP (lipophilicity) means it will not degrade in water treatment plants, leading to environmental release.[1] |
Operational Disposal Protocol (Step-by-Step)
This protocol is designed as a self-validating system : each step confirms the safety of the next.
Phase 1: Segregation & Preparation
-
State Verification: Determine if the waste is solid (pure substance) or liquid (mother liquor/reaction mixture).
-
If Solid: Dissolve in a minimal amount of compatible non-halogenated solvent (e.g., acetone or ethanol) OR place in a dedicated solid waste container if your facility separates solid organics.[1]
-
If Liquid: Ensure the pH is neutral (6–8).[1] Acidic byproducts from synthesis (e.g., Friedel-Crafts acylation residues) must be quenched and neutralized before adding to the organic waste drum to prevent drum corrosion.
-
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or Glass containers.
-
Validation: Check the container for the "UN Rating" (e.g., 1H1/Y1.8/100) to ensure it is rated for hazardous liquid transport.
-
Phase 2: Labeling (Regulatory Compliance)
You must generate a label that meets EPA RCRA (USA) or CLP (EU) standards.
-
Chemical Name: Write out "this compound" (Do not use abbreviations like "BB-1").
-
Hazard Checkboxes: Mark [x] Flammable and [x] Toxic (Irritant).[1]
Phase 3: Waste Handoff
-
Cap the container tightly.[2][4][5][6][7] Funnels must be removed immediately after use.
-
Move the container to your Satellite Accumulation Area (SAA).[1]
-
Secondary Containment: Ensure the container sits in a tray capable of holding 110% of the volume.
Visualization: Disposal Decision Logic
The following diagram illustrates the critical decision nodes for disposing of benzofuran derivatives.
Figure 1: Decision logic for the segregation and disposal of benzofuran-based research chemicals. Note the critical separation of halogenated vs. non-halogenated streams.
Emergency Spill Procedures
In the event of a spill in the laboratory:
-
Isolate: Evacuate the immediate area. If the spill is >100mL or outside a fume hood, evacuate the lab.
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Benzofurans can be skin irritants.[4][8]
-
Containment:
-
Use Universal Absorbent Pads or Vermiculite .[1]
-
Do not use paper towels for large spills as they increase the surface area for flammable vapor generation.
-
-
Cleanup:
-
Scoop absorbed material into a sealable plastic bag.
-
Label as "Hazardous Waste - Debris contaminated with this compound."
-
Clean the surface with a soap/water solution to remove oily residues.
-
References
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282." EPA.gov. [Link]
-
PubChem. "Compound Summary: Benzofuran Derivatives (Safety & Hazards)." National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS.org. [Link]
Sources
- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. capotchem.cn [capotchem.cn]
Personal protective equipment for handling 1-(Benzofuran-2-yl)butan-1-one
Introduction: The "Why" Behind the Protocol
As researchers, we often treat intermediates like 1-(Benzofuran-2-yl)butan-1-one (CAS: 85614-50-2) as routine reagents. This is a critical error. This compound is a structural analog to potent bioactive agents (e.g., amiodarone intermediates). The benzofuran moiety is a known hepatotoxicophore, capable of metabolic activation to reactive epoxide intermediates which can bind covalently to cellular proteins [1].
This guide is not just about compliance; it is about biological integrity . We are treating this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicological data proves otherwise. The protocols below prioritize the prevention of sensitization and long-term organotoxicity over simple acute injury prevention.
Risk Assessment & Hazard Logic
Before selecting PPE, we must understand the failure modes. This compound presents a dual-threat profile:
-
Chemical Functionality: As a ketone, it can permeate standard nitrile gloves if dissolved in low-molecular-weight solvents (acetone, MEK).
-
Biological Activity: The benzofuran ring implies potential for respiratory sensitization and liver accumulation [2].
Hazard-to-Protocol Logic Flow
Figure 1: Risk propagation pathway.[1] The lipophilic nature of the compound drives the requirement for strict dermal protection.
The PPE Matrix: Specification & Selection
Do not use generic "lab safety" gear. Use the specific grades listed below.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection (Solid Handling) | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Brand Recommendation: Ansell TouchNTuff or equivalent. | Benzofuran solids are static-prone. Double gloving prevents micro-tears from affecting the skin. Visual indicator (colored inner glove) recommended. |
| Hand Protection (In Solution) | Silver Shield / Laminate (if using Acetone/DCM) OR High-Grade Nitrile (if using Water/Alcohols). | Ketones degrade nitrile rapidly. If this compound is dissolved in acetone, standard nitrile breakthrough time is <1 minute. Laminate gloves provide >4 hours protection [3]. |
| Respiratory | Fume Hood (Face velocity: 100 fpm). If hood unavailable: Half-mask w/ P100 + OV cartridges . | Prevents inhalation of dusts during weighing and organic vapors during synthesis. |
| Eye/Face | Chemical Goggles (Indirect Vent). Safety glasses are insufficient for liquids. | Benzofurans are severe eye irritants.[2] Goggles seal against vapors and splashes. |
| Body | Tyvek® Lab Coat (Disposable) with wrist cuffs. | Cotton coats absorb lipophilic chemicals, creating a secondary exposure source. |
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Critical Risk Zone)
Context: Static electricity can cause the solid powder to "jump," leading to surface contamination.
-
Engineering Control: Place the balance inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Technique:
-
Place a plastic-backed absorbent mat (pig mat) under the balance.
-
Weigh directly into a tared vial; do not use weighing paper (risk of spill during transfer).
-
Cap immediately after weighing.
-
Phase B: Reaction & Synthesis
Context: Heating increases vapor pressure and permeation rates.
-
Solvent Choice: If possible, avoid low-boiling ketones (acetone) as solvents, as they act as a "vehicle" carrying the benzofuran through nitrile gloves. Use alcohols or esters if chemistry permits.
-
Temperature Control: Ensure reflux condensers are double-clamped. Benzofuran derivatives have distinct odors; if you can smell it, your containment has failed.
Phase C: Spill Response
Do not use water. This compound is lipophilic and will spread.
-
Evacuate the immediate area (10 ft radius).
-
Don PPE: Goggles, Double Nitrile, P100 Respirator.
-
Contain: Surround the spill with vermiculite or activated carbon pillows.
-
Clean: Scoop absorbed material into a wide-mouth jar. Wipe surface with ethanol-soaked pads (to solubilize the lipophilic residue), then soap and water.
Waste Management & Disposal
Disposal must follow a "Cradle-to-Grave" tracking system to prevent environmental leaching.
-
Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Benzofuran Derivative."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used). Do not mix with oxidizers (e.g., Nitric acid waste), as benzofurans can undergo exothermic oxidation.
-
Destruction Method: High-temperature incineration (>1000°C) is the only validated method to destroy the benzofuran ring structure completely [4].
Emergency Medical Information
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol on skin (increases absorption).
-
Eye Contact: Flush for 15 minutes. Seek ophthalmologist (risk of corneal clouding).
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the ketone/solvent vehicle is higher than the toxicity of the solid in the short term.
Process Visualization
Standard Operating Procedure (SOP) Flow
Figure 2: Operational workflow emphasizing the solvent check step, which is often overlooked.
References
-
National Toxicology Program (NTP). (1989). Toxicology and Carcinogenesis Studies of Benzofuran.[2][3][4] Technical Report Series No. 370. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Benzofuran derivatives.[4] ECHA Registration Dossier. Retrieved from [Link]
-
U.S. EPA. (2024). Best Demonstrated Available Technology (BDAT) for Organic Chemical Wastes. 40 CFR Part 268. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
